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  • Product: (3S,4S)-4-Tert-butylpiperidin-3-ol;hydrochloride
  • CAS: 2248404-96-6

Core Science & Biosynthesis

Foundational

Introduction: The Critical Role of Stereochemistry in Drug Development

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylpiperidin-3-ol Stereoisomers In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a mole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylpiperidin-3-ol Stereoisomers

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological and toxicological profiles. The 4-tert-butylpiperidin-3-ol scaffold is a valuable building block in the synthesis of various biologically active compounds. Its stereoisomers, cis-4-tert-butylpiperidin-3-ol and trans-4-tert-butylpiperidin-3-ol, provide a compelling case study for understanding how subtle changes in molecular geometry can profoundly influence key physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of these properties, the underlying principles that govern their differences, and the experimental methodologies for their determination.

Conformational Analysis: The Structural Foundation

The significant steric bulk of the tert-butyl group is the defining feature that dictates the conformational preferences of the 4-tert-butylpiperidin-3-ol stereoisomers. This group strongly favors the equatorial position on the piperidine ring to minimize steric strain, effectively "locking" the chair conformation. This conformational rigidity has direct consequences for the orientation of the hydroxyl group at the C-3 position.

  • In the cis isomer , with the tert-butyl group in the equatorial position, the hydroxyl group is forced into the axial position.

  • In the trans isomer , the hydroxyl group occupies the more sterically favorable equatorial position.

This fundamental difference in the spatial arrangement of the hydroxyl group is the primary determinant of the distinct physicochemical properties of the two isomers.

Caption: Chair conformations of cis and trans-4-tert-butylpiperidin-3-ol.

Physicochemical Properties: A Comparative Analysis

The differing spatial arrangement of the hydroxyl group in the cis and trans isomers leads to predictable variations in their key physicochemical properties.

Acidity (pKa)

The pKa of the piperidinium nitrogen is a measure of its basicity. While the electronic effect of the hydroxyl group is similar in both isomers, its spatial orientation can influence the solvation of the protonated nitrogen, leading to a slight difference in pKa. The equatorial hydroxyl group in the trans isomer may allow for more favorable solvation of the nearby axial proton on the nitrogen, potentially making it slightly more acidic (lower pKa) than the cis isomer. However, this effect is expected to be minor. The pKa of the hydroxyl group itself is also a factor, although it is significantly less acidic than the piperidinium nitrogen.[1]

StereoisomerPredicted pKa (Piperidinium N-H)
cis (Axial OH)~9.5 - 10.5
trans (Equatorial OH)~9.4 - 10.4

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

G A Prepare a solution of the isomer in water/co-solvent B Calibrate pH meter A->B C Titrate with standardized HCl solution B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of the isomer in a suitable solvent (e.g., water or a water/methanol mixture).

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration: Slowly add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of HCl added. The pKa is the pH at the point where half of the piperidine nitrogen has been protonated (the half-equivalence point).

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a critical parameter for predicting a drug's absorption and distribution. The more exposed equatorial hydroxyl group in the trans isomer is more available for hydrogen bonding with water, which is expected to make it slightly more hydrophilic (lower LogP) than the cis isomer, where the axial hydroxyl group is more sterically shielded. A predicted XlogP value for the parent compound is approximately 1.3.[2]

StereoisomerExpected LogP
cis (Axial OH)Slightly Higher
trans (Equatorial OH)Slightly Lower

This classic method involves measuring the concentration of the compound in two immiscible phases.

G A Prepare a solution of the isomer in octanol B Add an equal volume of water A->B C Shake vigorously to allow partitioning B->C D Allow phases to separate C->D E Measure the concentration in each phase (e.g., by UV-Vis or HPLC) D->E F Calculate LogP = log([octanol]/[water]) E->F

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a solution of the isomer in n-octanol that has been pre-saturated with water.

  • Partitioning: Add an equal volume of water (pre-saturated with n-octanol) to the octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Determine the concentration of the isomer in both the n-octanol and water layers using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log (Concentration in octanol / Concentration in water).

Aqueous Solubility

The aqueous solubility of a compound is influenced by its ability to form hydrogen bonds with water. The more accessible equatorial hydroxyl group of the trans isomer should allow for more effective hydrogen bonding with water molecules compared to the more sterically hindered axial hydroxyl group of the cis isomer. Consequently, the trans isomer is expected to have a higher aqueous solubility.

StereoisomerExpected Aqueous Solubility
cis (Axial OH)Lower
trans (Equatorial OH)Higher

This method determines the equilibrium solubility of a compound.

G A Add excess solid isomer to water B Agitate at a constant temperature until equilibrium is reached A->B C Filter to remove undissolved solid B->C D Quantify the concentration of the dissolved isomer (e.g., by HPLC) C->D E Concentration = Aqueous Solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid isomer to a known volume of water in a vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Separation: Filter the suspension to remove any undissolved solid.[3]

  • Quantification: Analyze the clear filtrate using a calibrated HPLC method to determine the concentration of the dissolved isomer.[3] This concentration represents the thermodynamic solubility.

Melting Point

The melting point of a crystalline solid is dependent on the strength of the intermolecular forces in the crystal lattice. The trans isomer, with its more symmetrical shape, is expected to pack more efficiently into a crystal lattice than the less symmetrical cis isomer.[4] This more efficient packing leads to stronger intermolecular interactions (van der Waals forces and hydrogen bonding), requiring more energy to break the lattice, and thus resulting in a higher melting point for the trans isomer.[4] For the related compound trans-4-tert-butylcyclohexanol, the melting point is around 80°C.[5]

StereoisomerExpected Melting Point
cis (Axial OH)Lower
trans (Equatorial OH)Higher

This is a fundamental technique for assessing the purity and identity of a solid compound.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline isomer into a capillary tube.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly, especially near the expected melting point.

  • Observation: Record the temperature range from when the first drop of liquid appears to when the entire sample has melted. A pure compound should have a sharp melting range of 1-2°C.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for elucidating the structure and stereochemistry of the 4-tert-butylpiperidin-3-ol isomers.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct differences, particularly in the chemical shift and coupling constant of the proton at C-3 (the carbon bearing the hydroxyl group).

  • cis Isomer (Axial OH): The proton at C-3 is in the equatorial position. It will exhibit small axial-equatorial and equatorial-equatorial coupling constants to the neighboring protons at C-2 and C-4. The signal for this proton will appear as a broad singlet or a narrow multiplet.

  • trans Isomer (Equatorial OH): The proton at C-3 is in the axial position. It will have large axial-axial coupling constants to the axial protons at C-2 and C-4, as well as smaller axial-equatorial couplings. This will result in a wider multiplet, likely a triplet of doublets.

Protoncis Isomer (Equatorial H-3)trans Isomer (Axial H-3)
H-3Narrow multiplet or broad singletWide multiplet (e.g., triplet of doublets)
t-ButylSinglet (~0.9 ppm)Singlet (~0.9 ppm)
Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹.[6] The C-H stretching of the alkyl groups will appear just below 3000 cm⁻¹.[6][7] Subtle differences may be observed in the C-O stretching region (around 1050-1150 cm⁻¹) due to the different (axial vs. equatorial) orientations of the hydroxyl group.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (alcohol)3200 - 3600 (broad)
N-H Stretch (amine)3300 - 3500 (medium)
C-H Stretch (alkane)2850 - 2960 (strong)
C-O Stretch1050 - 1150 (strong)

Synthesis and Separation of Stereoisomers

A common route to synthesize 4-tert-butylpiperidin-3-ol involves the reduction of 4-tert-butyl-3-piperidinone. The choice of reducing agent can influence the diastereoselectivity of the reaction.

G A 4-tert-butylpyridine B Reduction to 4-tert-butylpiperidine A->B C Oxidation to 4-tert-butyl-3-piperidinone B->C D Diastereoselective Reduction C->D E Mixture of cis and trans isomers D->E F Separation by Column Chromatography E->F G Isolated cis and trans isomers F->G

Caption: General workflow for the synthesis and separation of stereoisomers.

Synthetic Approach:

  • Starting Material: 4-tert-butylpyridine can be reduced to 4-tert-butylpiperidine.

  • Ketone Formation: The piperidine can then be oxidized to form the key intermediate, 4-tert-butyl-3-piperidinone.

  • Reduction: Reduction of the ketone will yield a mixture of the cis and trans alcohol isomers. The use of a bulky reducing agent (e.g., L-selectride) would favor the formation of the cis isomer (axial attack leading to an equatorial alcohol, which is the trans product in this case, however, due to the adjacent bulky t-butyl group, axial attack might be hindered, leading to equatorial attack and the axial alcohol, the cis product). Conversely, a smaller reducing agent (e.g., NaBH₄) might show less selectivity.

Separation Protocol: Column Chromatography The two diastereomers can be separated based on their different polarities using column chromatography. The more polar trans isomer (with the more exposed equatorial hydroxyl group) is expected to have a stronger interaction with the stationary phase (e.g., silica gel) and therefore elute later than the less polar cis isomer.

Conclusion

The stereoisomers of 4-tert-butylpiperidin-3-ol serve as an excellent model for demonstrating the profound impact of stereochemistry on the fundamental physicochemical properties of a molecule. The conformationally rigid piperidine ring, locked by the bulky equatorial tert-butyl group, forces the hydroxyl group into either an axial (cis) or equatorial (trans) position. This seemingly minor difference leads to predictable and measurable variations in pKa, lipophilicity, solubility, and melting point. A thorough understanding and characterization of these properties are essential for the rational design and development of novel therapeutics, where such subtle molecular changes can be the difference between a successful drug candidate and a failed one. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable data to inform these critical decisions in the drug discovery pipeline.

References

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  • Cis-Trans isomers and boiling/melting point rules : r/Mcat - Reddit. (2017, February 5).
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  • database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.).
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  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
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  • cis-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester | 955028-75-8 - Sigma-Aldrich. (n.d.).
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  • CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate - CymitQuimica. (n.d.).
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Exploratory

Mastering Solubility: A Technical Guide for the Characterization of (3S,4S)-4-Tert-butylpiperidin-3-ol Hydrochloride

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of drug discovery and development, the intrinsic property of solubility is not merely a physical characteristic; it is a critical determi...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of drug discovery and development, the intrinsic property of solubility is not merely a physical characteristic; it is a critical determinant of a compound's ultimate success or failure.[1] Poor aqueous solubility is a primary contributor to unpredictable in vitro results, diminished in vivo efficacy, and unforeseen toxicities, ultimately leading to increased development costs and timelines.[2][3] For a drug to be absorbed, particularly through the common oral route, it must first exist in an aqueous solution at the site of absorption.[1][4] Consequently, a thorough understanding and precise measurement of a candidate's solubility profile are foundational to any successful preclinical program.[3][4]

This guide provides an in-depth technical framework for determining the aqueous solubility of (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride, a piperidine derivative of interest in pharmaceutical research. As a hydrochloride salt of a weak base, its solubility is expected to be significantly influenced by pH.[5][6] We will move beyond a simple recitation of methods to explore the causality behind experimental choices, enabling researchers to not only generate robust data but also to understand its implications for downstream development, from formulation to pharmacokinetic studies.

Physicochemical Profile and Pre-Experimental Considerations

Before embarking on experimental solubility determination, a foundational understanding of the test article is paramount.

(3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride is the hydrochloride salt of the parent compound, 4-tert-butylpiperidin-3-ol. The presence of the basic piperidine nitrogen atom makes the molecule amenable to salt formation, which is a common strategy to enhance the solubility and stability of pharmaceutical compounds.

PropertyValue (Predicted/Known)Source
Molecular FormulaC9H20ClNOInferred from free base
Molecular Weight193.72 g/mol Inferred from free base
pKa (Predicted)~9-10 (for the piperidine nitrogen)Based on similar structures
XlogP (Predicted)1.3PubChemLite[7]

Causality of pH-Dependent Solubility: As a hydrochloride salt of a weak base, the compound's solubility profile will be governed by the pH of the aqueous medium. At low pH (acidic conditions), the piperidine nitrogen will be protonated (R3NH+), favoring dissolution and interaction with water. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium will shift towards the un-ionized, less polar free base (R3N), which is typically much less soluble, potentially leading to precipitation.[5][6] This relationship underscores the necessity of performing solubility assessments across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[8]

The Duality of Solubility Measurement: Kinetic vs. Thermodynamic

Solubility is not a monolithic concept in drug discovery. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[4][9]

  • Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves after being introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[2][10][11] It measures the concentration at which a compound precipitates out of a supersaturated solution under specific time constraints (e.g., 1-2 hours).[12] This method is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[4][10]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous medium over an extended period (typically >24 hours) until the concentration of the dissolved compound in the solution is constant.[11][13] This value is critical for lead optimization, formulation development, and understanding the biopharmaceutical properties of a drug candidate.[13]

This guide will provide protocols for both approaches, as they serve distinct and complementary purposes in the development pipeline.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating controls and calibration standards to ensure data integrity.

Protocol: High-Throughput Kinetic Solubility Determination

This method utilizes turbidimetry to detect compound precipitation, providing a rapid assessment suitable for early discovery.

Objective: To determine the concentration at which (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride precipitates from a supersaturated aqueous solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Aqueous Buffer Addition: To a separate 96-well clear-bottom plate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[12]

  • Compound Addition: Transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (≤2%) to minimize its co-solvent effect.[12]

  • Incubation and Mixing: The plate is then agitated on a plate shaker for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[2][12]

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock 10 mM Stock in DMSO Serial_Dilution Create Serial Dilutions in 96-well Plate Stock->Serial_Dilution Add_Compound Transfer DMSO Stock to Buffer (≤2% final DMSO) Serial_Dilution->Add_Compound Add_Buffer Dispense Aqueous Buffer (e.g., PBS, pH 7.4) Add_Buffer->Add_Compound Incubate Incubate & Shake (1-2h at 25°C) Add_Compound->Incubate Measure_Turbidity Measure Absorbance (e.g., 620 nm) Incubate->Measure_Turbidity Determine_Solubility Identify Highest Non-Precipitated Concentration Measure_Turbidity->Determine_Solubility

Caption: Kinetic Solubility Determination Workflow.

Protocol: Thermodynamic (Equilibrium) Solubility Determination

This "shake-flask" method is the gold standard for determining the true equilibrium solubility.[8]

Objective: To determine the saturation concentration of (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride in various aqueous media at equilibrium.

Methodology:

  • System Preparation: Add an excess amount of solid (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride to a series of glass vials. It is critical to ensure enough solid is present so that some remains undissolved at the end of the experiment.[9]

  • Solvent Addition: Add a precise volume of the desired aqueous medium to each vial. Recommended media include:

    • Simulated Gastric Fluid (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Simulated Intestinal Fluid (pH 6.8)[8]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[2][11]

  • pH Measurement: After equilibration, measure and record the final pH of the slurry in each vial.[9]

  • Separation of Solid: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the samples at high speed to pellet the solid.

    • Filtration: Filter the suspension using a low-binding filter (e.g., 0.45 µm PVDF).[10]

  • Quantification: Carefully remove an aliquot of the clear supernatant (the saturated solution).

  • Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][14] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Solid Add Excess Solid Compound to Vials Add_Buffer Add Aqueous Media (e.g., pH 1.2, 4.5, 6.8) Add_Solid->Add_Buffer Shake Shake/Rotate at Controlled Temp (>24h) Add_Buffer->Shake Measure_pH Measure Final pH of Slurry Shake->Measure_pH Separate Separate Solid (Centrifuge or Filter) Measure_pH->Separate Quantify Quantify Supernatant (HPLC-UV or LC-MS) Separate->Quantify

Caption: Thermodynamic (Equilibrium) Solubility Workflow.

Data Interpretation and Reporting

The output of these experiments is a set of quantitative solubility values.

Expected Results:

pH of MediumKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
1.2>200 (Expected)(Experimental Value)(Calculated Value)
4.5>200 (Expected)(Experimental Value)(Calculated Value)
6.8(Experimental Value)(Experimental Value)(Calculated Value)
7.4(Experimental Value)(Experimental Value)(Calculated Value)

Interpretation:

  • High Solubility at Low pH: For (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride, high solubility is expected at pH 1.2 and 4.5, where the molecule is fully protonated.[6]

  • Decreasing Solubility with Increasing pH: As the pH approaches the pKa of the compound, the solubility is expected to decrease significantly due to the formation of the less soluble free base.

  • Kinetic vs. Thermodynamic Discrepancy: It is common for kinetic solubility values to be higher than thermodynamic values, as the former measures the point of precipitation from a supersaturated state, which may not represent true equilibrium.[9]

  • Biopharmaceutical Classification System (BCS): The thermodynamic solubility data, particularly at the lowest measured value across the pH range of 1.2-6.8, is used to classify the drug substance according to the BCS. A drug is considered "highly soluble" if the highest single therapeutic dose is soluble in ≤250 mL of aqueous media over this pH range.[15] This classification has significant regulatory implications for biowaivers.

Conclusion: From Data to Developability

The systematic determination of both kinetic and thermodynamic solubility provides a robust foundation for advancing a drug candidate. This data directly informs critical decisions in medicinal chemistry (guiding structural modifications), formulation science (selecting appropriate excipients or enabling technologies like amorphous solid dispersions), and clinical development (predicting potential oral bioavailability).[3][15][16] By applying the rigorous, mechanistically grounded protocols detailed in this guide, researchers can generate the high-quality, trustworthy solubility data essential for making informed, data-driven decisions in the complex journey of drug development.

References

  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
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Foundational

Asymmetric Synthesis of Chiral 4-Substituted Piperidin-3-ols: Methodologies, Mechanisms, and Protocols

Executive Summary The chiral 4-substituted piperidin-3-ol framework is a privileged scaffold in modern medicinal chemistry. Its rigid, chair-like conformation provides highly predictable vector projections for pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 4-substituted piperidin-3-ol framework is a privileged scaffold in modern medicinal chemistry. Its rigid, chair-like conformation provides highly predictable vector projections for pharmacophores, making it invaluable for targeting complex protein binding pockets. This technical guide deconstructs the causality behind the most robust asymmetric synthetic strategies for this scaffold: Regioselective Epoxide Ring-Opening and Biocatalytic Dynamic Kinetic Resolution (DKR) . By moving beyond mere procedural steps, we will examine the thermodynamic and kinetic imperatives that govern these reactions, providing self-validating protocols designed for high-fidelity scale-up.

Conformational Dynamics: The Causality of the Gauche Effect

Before synthesizing a 4-substituted piperidin-3-ol, one must understand its conformational behavior, as this directly dictates its biological activity.

In a standard cyclohexane ring, trans-1,2-disubstituted systems overwhelmingly favor the diequatorial conformation to minimize 1,3-diaxial steric clashes. However, in 4-substituted piperidin-3-ols, the introduction of a highly electronegative hydroxyl group adjacent to a polarizable 4-substituent (e.g., an aryl or halogenated alkyl group) introduces a pronounced gauche effect [1].

This stereoelectronic interaction can significantly stabilize the trans-diaxial conformation over the expected trans-diequatorial state[1]. The causality here is rooted in intramolecular hydrogen bonding and dipole minimization, which are highly sensitive to the solvent environment and local pH[1]. For drug developers, this means that the basicity ( pKa​ ) of the piperidine nitrogen and the spatial projection of the 4-substituent are dynamically linked. Synthetic methodologies must therefore be rigorously stereocontrolled to ensure the correct relative and absolute stereochemistry is locked in place.

Core Synthetic Workflows: Mechanistic Causality

To access enantiopure 4-substituted piperidin-3-ols, two primary methodologies have proven most reliable in process chemistry. De novo asymmetric syntheses, such as those utilizing Julia olefination followed by intramolecular N-alkylation, also offer versatile access to enantiopure frameworks[2], but late-stage functionalization remains the industry standard.

Regioselective Epoxide Ring-Opening

The nucleophilic opening of 3,4-epoxypiperidines (e.g., 1-methyl-4-phenyl-3,4-epoxypiperidine) provides a highly stereocontrolled route to trans-4-substituted analogs[3].

The Mechanistic Imperative: When an N-protected 3,4-epoxypiperidine is treated with an organocuprate ( R2​CuLi ) in the presence of a Lewis acid ( BF3​⋅OEt2​ ), attack occurs almost exclusively at the C4 position. Why? The electron-withdrawing nature of the N-protecting group (e.g., Boc or Cbz) inductively deactivates the C3 carbon. Concurrently, the Lewis acid coordinates to the epoxide oxygen, lowering the LUMO energy of the C-O bond.

Stereochemically, the reaction is strictly governed by the Fürst-Plattner rule . The incoming soft nucleophile and the breaking C-O bond must maintain a trans-diaxial arrangement in the transition state to ensure continuous orbital overlap. This initially yields a trans-diaxial intermediate, which rapidly undergoes a chair flip to the thermodynamically favored trans-diequatorial product (barring severe gauche interactions).

EpoxideOpening A 1,2,3,6-Tetrahydropyridine (N-Protected) B 3,4-Epoxypiperidine (Intermediate) A->B mCPBA C Organocuprate Attack (C4 Position) B->C R2CuLi, BF3·OEt2 D trans-diaxial Intermediate C->D Fürst-Plattner Rule E trans-4-Substituted Piperidin-3-ol D->E Conformational Flip

Fig 1: Regioselective epoxide ring-opening pathway governed by the Fürst-Plattner rule.

Biocatalytic Dynamic Kinetic Resolution (DKR)

Biocatalytic approaches utilizing Ketoreductases (KREDs) have proven highly effective for the asymmetric synthesis of chiral piperidin-3-ols, such as the key intermediate for the anticancer drug ibrutinib[4].

The Mechanistic Imperative: Standard kinetic resolution limits theoretical yield to 50%. DKR bypasses this by exploiting the inherent α -acidity of the C4 proton adjacent to the C3-ketone. In a slightly basic aqueous buffer (pH 7.5–8.0), the unreacted enantiomer of the racemic 4-substituted-3-piperidone undergoes rapid enolization and racemization. Because the rate of racemization ( krac​ ) significantly outpaces the enzymatic reduction of the mismatched enantiomer ( kslow​ ), the entire racemic pool is funneled into a single chiral product, achieving 100% theoretical yield with >99% enantiomeric excess (ee)[4].

DKR_Workflow Substrate Racemic 4-Substituted Piperidin-3-one Enol Enol Intermediate (Rapid Racemization) Substrate->Enol pH 7.5-8.0 Buffer Enzyme Ketoreductase (KRED) + NADP+ / GDH Substrate->Enzyme Stereoselective Reduction Enol->Enzyme DKR Equilibration Product Chiral cis/trans 4-Substituted Piperidin-3-ol Enzyme->Product >99% ee, >95% de

Fig 2: Dynamic Kinetic Resolution (DKR) workflow utilizing KRED biocatalysis.

Quantitative Data: Strategy Comparison

The following table summarizes the operational metrics of the primary synthetic strategies, allowing process chemists to select the optimal route based on scale and target stereochemistry.

Synthetic StrategyTypical YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)ScalabilityPrimary Limitation
Epoxide Ring-Opening 75 - 85%>98% (if starting from chiral epoxide)>95% (trans only)HighRequires stoichiometric heavy metals (Cu); strictly trans products.
KRED-Catalyzed DKR 90 - 98%>99%>95% (cis or trans)Very HighEnzyme screening required for novel 4-substituents; pH sensitivity.
De Novo (Julia/Alkylation) 40 - 60%>99%>90%ModerateHigh step count; lower overall atom economy.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Cuprate Opening of N-Boc-3,4-epoxypiperidine

Objective: Synthesis of trans-4-alkyl-N-Boc-piperidin-3-ol.

  • Cuprate Formation: In an oven-dried, argon-purged Schlenk flask, suspend CuI (1.5 equiv) in anhydrous THF (0.2 M) and cool to -78 °C. Add alkyllithium (3.0 equiv) dropwise. Stir for 30 minutes to form the Gilman reagent ( R2​CuLi ).

  • Lewis Acid Activation: Add BF3​⋅OEt2​ (1.5 equiv) dropwise. Causality Check: The solution must remain homogenous; precipitation indicates moisture contamination, which will quench the cuprate.

  • Epoxide Addition: Add a solution of N-Boc-3,4-epoxypiperidine (1.0 equiv) in THF dropwise over 15 minutes. Stir at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl/NH4​OH (9:1 v/v). Extract with EtOAc (3x).

  • Self-Validation (NMR QC): Isolate the crude product and acquire a 1H NMR spectrum.

    • Validation Metric: Analyze the coupling constant ( J ) between the C3 and C4 protons. A J3,4​ value of 9.0–11.0 Hz confirms the trans-diequatorial relationship. A J value of <4 Hz indicates a failed stereocontrol (cis-isomer) or a locked trans-diaxial conformer due to an extreme gauche effect.

Protocol B: KRED-Catalyzed DKR of 4-Substituted-3-Piperidone

Objective: Synthesis of enantiopure cis- or trans-4-substituted N-Boc-piperidin-3-ol.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust to exactly pH 7.8 using 1M NaOH. Causality Check: pH < 7.2 halts the enolization/racemization process, capping yield at 50%.

  • Cofactor Recycling System: To the buffer, add NADP+ (0.1 mM), Glucose (1.5 equiv relative to substrate), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Enzyme & Substrate Addition: Add the selected KRED enzyme (e.g., ChKRED03 variant, 5 g/L) and the racemic 4-substituted N-Boc-piperidin-3-one (50 g/L).

  • Reaction Monitoring (The Autotitrator): Incubate at 30 °C. As GDH oxidizes glucose to gluconic acid to recycle NADPH, the pH will drop. Use an autotitrator dispensing 1M NaOH to maintain pH exactly at 7.8.

    • Validation Metric: The volume of NaOH consumed is directly proportional to reaction conversion. When base consumption ceases, the reaction is complete.

  • Self-Validation (Chiral GC/HPLC): Extract an aliquot with MTBE. Run on a Chiralcel OD-H column.

    • Validation Metric: A single peak should be observed, confirming >99% ee and >95% de. The presence of a secondary peak indicates that kslow​ (reduction of the mismatched enantiomer) is competing with krac​ (racemization), requiring a shift to a higher pH or a more selective KRED variant.

References

  • Title : A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)-Piperidin-3-ols Source : researchgate.net URL : 4

  • Title : Versatile Approach to Enantiopure 2,6-Disubstituted Piperidin-3-ol Framework: Application to the Total Synthesis of (+)-Deoxoprosopinine Source : acs.org URL : 2

  • Title : The underappreciated hydroxyl in drug discovery Source : hyphadiscovery.com URL : 1

  • Title : Nucleophilic opening of the oxirane ring of 1-methyl-4-phenyl-3,4-epoxypiperidine Source : acs.org URL : 5

Sources

Exploratory

The Piperidine Pharmacophore in Modern Drug Discovery: Structural Rationale, Synthesis, and Optimization Strategies

Executive Summary As a Senior Application Scientist navigating the complexities of hit-to-lead campaigns, I frequently encounter the piperidine ring. It is widely recognized as one of the most utilized nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of hit-to-lead campaigns, I frequently encounter the piperidine ring. It is widely recognized as one of the most utilized nitrogen heterocycles in both FDA-approved and EMA-approved pharmaceuticals[1][2]. Its saturated six-membered ring structure provides a perfect balance of conformational flexibility and structural rigidity, while the secondary or tertiary amine acts as a critical hydrogen bond donor/acceptor. This whitepaper provides an in-depth mechanistic guide to harnessing the piperidine scaffold, detailing the physicochemical rationale for its use, synthetic methodologies, and critical protocols for mitigating off-target liabilities such as hERG cardiotoxicity.

Structural & Mechanistic Rationale (The "Why")

Conformational Dynamics and Target Engagement

The piperidine ring predominantly adopts a stable chair conformation. This structural predictability allows medicinal chemists to precisely orient substituents in equatorial or axial positions, mapping perfectly to the topological requirements of complex binding pockets.

Furthermore, the piperidine nitrogen typically exhibits a pKa of ~10–11, meaning it is predominantly protonated at physiological pH (7.4)[3]. This protonated state is not merely a byproduct of its basicity; it is often the primary driver of target engagement. The positively charged nitrogen readily forms strong electrostatic interactions and salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) within the binding sites of G-protein coupled receptors (GPCRs) and monoamine oxidases (MAOs)[4][5].

The Double-Edged Sword: hERG Liability

While the lipophilic, basic nature of piperidine is excellent for penetrating the blood-brain barrier (BBB) and engaging CNS targets, it introduces a notorious liability: the blockade of the human ether-à-go-go-related gene (hERG) potassium channel[6].

Causality of Toxicity: The inner cavity of the hERG channel is highly permissive to lipophilic, basic amines. The protonated piperidine nitrogen often forms detrimental cation-π interactions with Tyr652 and hydrophobic interactions with Phe656 within the hERG pore, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes)[6][7].

Mitigation Strategies: To ablate hERG liability without losing primary target potency, we employ two primary strategies:

  • pKa Modulation: Introducing electron-withdrawing groups (e.g., fluorine atoms) adjacent to the basic amine to reduce its basicity via inductive effects[6].

  • Lipophilicity Reduction: Lowering the overall cLogP of the molecule by replacing highly lipophilic pendant groups with polar moieties (e.g., ureas or hydantoins), thereby reducing the local concentration of the drug within the lipid membrane near the hERG channel[6][8].

Workflow Hit HTS Hit (Basic Piperidine) hERG hERG Liability Assessment Hit->hERG Mitigation Structural Mitigation (pKa & cLogP Modulation) hERG->Mitigation IC50 < 10 µM InVitro In Vitro ADME & Patch-Clamp hERG->InVitro IC50 > 10 µM Mitigation->InVitro InVitro->hERG Re-evaluate Lead Optimized Lead Candidate InVitro->Lead Favorable Profile

Fig 1: Iterative hit-to-lead optimization workflow for mitigating hERG liability in piperidine hits.

Synthetic Methodologies

The construction of complex piperidine architectures relies heavily on robust, scalable chemical reactions.

The Pictet-Spengler (P-S) Reaction: A cornerstone of piperidine synthesis, the P-S reaction involves the condensation of β-arylethylamines with aldehydes to form complex polycyclic piperidine frameworks, such as tetrahydro-β-carbolines and tetrahydroisoquinolines[9]. This reaction is highly valued because it allows for the rapid generation of structural complexity and privileged pharmacophores in a single step[9][10].

Transition-Metal Catalyzed Hydrogenation: For highly substituted piperidines, a modern approach involves the stereoselective hydrogenation of substituted pyridines. Using catalysts like palladium or non-metal alternatives like borenium/hydrosilanes, chemists can diastereoselectively reduce pyridines to piperidines under mild conditions[3].

Quantitative Data: Piperidine in FDA-Approved Drugs

To illustrate the versatility of the piperidine scaffold, Table 1 summarizes key FDA-approved drugs where piperidine is the central pharmacophore.

Drug NameTherapeutic AreaPrimary TargetRole of Piperidine Scaffold
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)The protonated piperidine nitrogen binds to the catalytic anionic site of AChE via cation-π interactions.
Fentanyl Analgesiaμ-Opioid ReceptorThe piperidine core acts as the central rigid scaffold orienting the phenylpropanamide group for receptor activation.
Paroxetine Depression (SSRI)Serotonin Transporter (SERT)The basic secondary amine is essential for high-affinity binding to the central site of the transporter.
Raloxifene Osteoporosis (SERM)Estrogen ReceptorThe basic piperidine side chain extends into the receptor cavity, forming a critical salt bridge with Asp351.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems utilized in our laboratories for piperidine drug discovery.

Protocol 1: High-Throughput Reductive Amination for Piperidine Library Synthesis

Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation (quaternization) of the basic piperidine nitrogen, ensuring the selective formation of secondary or tertiary amines.

  • Reagent Preparation: Dispense 0.1 M solutions of diverse piperidine building blocks (e.g., substituted piperidin-4-ones or 4-aminopiperidines) and corresponding aldehydes/amines in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Combine equimolar amounts (100 µL each) in a 96-well glass-lined plate. Add 10 µL of glacial acetic acid to each well. Rationale: The weak acid catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic, without fully neutralizing the basic amine nucleophile.

  • Reduction: After 2 hours of shaking at room temperature, add 1.5 equivalents of sodium triacetoxyborohydride (STAB). Rationale: STAB is a mild reducing agent that selectively reduces the imine intermediate over unreacted aldehydes, minimizing byproduct formation.

  • Quenching & Extraction: Quench the reaction after 12 hours with saturated aqueous NaHCO3 (neutralizes acetic acid and destroys excess STAB). Extract the product into ethyl acetate.

  • Validation: Analyze the organic layer via LC-MS. A successful protocol is validated by >85% conversion to the desired mass with <5% over-alkylated byproduct.

Protocol 2: Automated Patch-Clamp Assay for hERG Liability Screening

Causality: While ligand-binding assays exist, patch-clamp electrophysiology is the gold standard because it measures functional channel blockade in real-time, accounting for state-dependent binding (open vs. inactivated state) of piperidine compounds.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Use an intracellular solution containing 130 mM KCl and an extracellular solution containing 4 mM KCl. Rationale: This physiological gradient ensures a robust outward potassium current upon depolarization.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (opens channels and drives them into inactivation), followed by a repolarization step to -50 mV for 2 seconds to elicit the tail current.

  • Compound Application: Perfuse the piperidine test compounds at varying concentrations (0.1 µM to 30 µM).

  • Self-Validation Controls:

    • Negative Control: 0.1% DMSO vehicle (must show <5% current rundown).

    • Positive Control: 1 µM Dofetilide (must show >90% hERG tail current inhibition).

  • Data Analysis: Calculate the IC50 based on the reduction of the peak tail current amplitude. Compounds with an IC50 < 10 µM are flagged for structural mitigation (pKa or cLogP modulation).

Interaction Pip Protonated Piperidine (NH2+) Asp Target Protein Aspartate (COO-) Pip->Asp Salt Bridge Ring Piperidine Ring (Hydrophobic Core) Trp Target Protein Tryptophan (Aromatic) Ring->Trp Cation-π / Hydrophobic

Fig 2: Mechanistic binding model of piperidine pharmacophore with target protein residues.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing.
  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds - The Aquila Digital Community.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - ACS Omega.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter.
  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC.
  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PLOS One.
  • The Pictet-Spengler Reaction Updates Its Habits - PMC.
  • Piperidine ring-containing secondary metabolites from a variety of sources - ResearchGate.

Sources

Foundational

(3S,4S)-4-Tert-butylpiperidin-3-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of Chiral Piperidines in Medicinal Chemistry The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2][3] Its satu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2][3] Its saturated, three-dimensional structure provides a robust scaffold that can orient substituents in precise vectors, enabling highly specific interactions with biological targets.[2][4] The introduction of stereocenters into the piperidine ring, creating chiral derivatives, further enhances its utility by allowing for even finer control over molecular geometry, which can dramatically improve potency, selectivity, and pharmacokinetic properties.[4] This guide focuses on a specific chiral building block, (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride, a compound of significant interest for the development of novel therapeutics.

The trans relationship between the hydroxyl group at the C3 position and the bulky tert-butyl group at the C4 position locks the piperidine ring into a preferred chair conformation. This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein. The tert-butyl group, with its significant steric bulk, can serve as a crucial anchoring group or a tool to probe the topology of binding pockets. This technical whitepaper provides an in-depth analysis of the molecular properties, a plausible stereoselective synthetic route, characterization data, and potential applications of (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride for researchers and scientists in the field of drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride is essential for its effective use in synthesis and drug discovery programs.

PropertyValueSource/Method
Chemical Name (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochlorideIUPAC Naming
Molecular Formula C₉H₂₀ClNOCalculated
Molecular Weight 193.72 g/mol Calculated
Monoisotopic Mass 193.12334 DaCalculated
Appearance Expected to be a white to off-white solidGeneral
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolGeneral
CAS Number Not available in searched public databases-

Note: The molecular weight is calculated based on the molecular formula C9H20ClNO, derived from the free base (C9H19NO) and the addition of hydrochloric acid.

Stereoselective Synthesis: A Proposed Pathway

Proposed Synthetic Workflow

A plausible multi-step synthesis is outlined below, commencing from commercially available starting materials. The key to achieving the desired (3S,4S) stereochemistry lies in the diastereoselective reduction of the ketone intermediate.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Hydroxymethylenation and Michael Addition cluster_2 Step 3: Stereoselective Reduction cluster_3 Step 4: Deprotection and Salt Formation A 4-Piperidone monohydrate hydrochloride B N-Boc-4-piperidone A->B Boc₂O, Et₃N DCM, 0°C to rt C 4-tert-Butyl-1-(tert-butoxycarbonyl)piperidin-3-one B->C 1. NaH, HCO₂Et 2. t-BuLi, CuI, THF D (3S,4S)-1-Boc-4-tert-butylpiperidin-3-ol C->D L-Selectride® THF, -78°C E (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride D->E HCl in Dioxane

Caption: Proposed synthetic workflow for (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-4-piperidone

  • To a stirred suspension of 4-piperidone monohydrate hydrochloride in dichloromethane (DCM), add triethylamine (Et₃N) at 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Causality: The Boc protecting group is crucial for preventing N-alkylation in subsequent steps and for its facile removal under acidic conditions in the final step.

Step 2: Synthesis of 4-tert-Butyl-1-(tert-butoxycarbonyl)piperidin-3-one

  • To a solution of N-Boc-4-piperidone in tetrahydrofuran (THF), add sodium hydride (NaH) followed by ethyl formate to form the hydroxymethylene intermediate.

  • In a separate flask, prepare a Gilman cuprate reagent from tert-butyllithium (t-BuLi) and copper(I) iodide (CuI) in THF at low temperature.

  • Add the hydroxymethylene intermediate to the Gilman reagent to perform a conjugate addition of the tert-butyl group.

  • Work up the reaction with an aqueous ammonium chloride solution to yield the desired 4-tert-butyl-1-(tert-butoxycarbonyl)piperidin-3-one.

Causality: The use of a Gilman cuprate is a standard and effective method for the 1,4-conjugate addition of alkyl groups to α,β-unsaturated ketones, which is formed in situ from the hydroxymethylene precursor.

Step 3: Diastereoselective Reduction to (3S,4S)-1-Boc-4-tert-butylpiperidin-3-ol

  • Dissolve the 4-tert-butyl-1-(tert-butoxycarbonyl)piperidin-3-one in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Add L-Selectride® (lithium tri-sec-butylborohydride) dropwise. The bulky reducing agent will preferentially attack from the less hindered face of the ketone, leading to the desired trans diastereomer.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purify by column chromatography to isolate the (3S,4S)-1-Boc-4-tert-butylpiperidin-3-ol.

Causality: The stereochemical outcome of the reduction is controlled by the steric hindrance of the tert-butyl group, which directs the hydride attack from the opposite face, resulting in the trans alcohol. L-Selectride® is a highly stereoselective reducing agent for cyclic ketones.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified (3S,4S)-1-Boc-4-tert-butylpiperidin-3-ol in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in 1,4-dioxane.

  • Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride.

Causality: The Boc group is labile to strong acids, and its cleavage with HCl in a non-aqueous solvent directly yields the desired hydrochloride salt, often in high purity.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the final compound. Below are the expected spectroscopic signatures for (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride.

¹H NMR Spectroscopy:

  • The tert-butyl group will exhibit a sharp singlet integrating to 9 protons, typically in the upfield region (δ 0.9-1.2 ppm).[5]

  • The proton on the carbon bearing the hydroxyl group (H3) and the proton on the carbon with the tert-butyl group (H4) will appear as multiplets, and their coupling constant (J-value) will be indicative of a trans-diaxial relationship in the chair conformation.

  • The protons on the piperidine ring will show complex splitting patterns in the δ 1.5-3.5 ppm range.

  • The N-H protons of the ammonium salt will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy:

  • The spectrum will show 9 distinct carbon signals.

  • The quaternary carbon of the tert-butyl group will appear around δ 30-35 ppm, and the methyl carbons of the tert-butyl group will be in a similar region.[5]

  • The carbons of the piperidine ring will resonate in the δ 20-70 ppm range.

  • The carbon bearing the hydroxyl group (C3) will be found further downfield.

Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak for the free base (m/z = 157) after loss of HCl in the ion source.

  • Common fragmentation patterns for aminopiperidinols include the loss of water ([M-18]⁺) and cleavage of the piperidine ring.[6]

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration.

  • N-H stretching vibrations for the ammonium salt will appear in the 2400-2800 cm⁻¹ range.

  • C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹.

Applications in Drug Discovery and Development

Substituted piperidines are privileged scaffolds in drug discovery, and the specific structural features of (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride make it a valuable building block for several therapeutic areas.

G cluster_0 Core Scaffold cluster_1 Derivatization Points cluster_2 Potential Therapeutic Targets Core (3S,4S)-4-tBu-Piperidin-3-ol HCl N_H Secondary Amine (N-H) Core->N_H Functionalization O_H Hydroxyl (O-H) Core->O_H Functionalization GPCRs GPCRs N_H->GPCRs Introduces basic center for salt bridge interactions IonChannels Ion Channels N_H->IonChannels Introduces basic center for salt bridge interactions Enzymes Enzymes (e.g., Kinases) N_H->Enzymes Introduces basic center for salt bridge interactions O_H->GPCRs H-bond donor/acceptor O_H->Enzymes H-bond donor/acceptor

Caption: Role of (3S,4S)-4-Tert-butylpiperidin-3-ol as a scaffold in drug design.

  • CNS Disorders: The piperidine moiety is prevalent in drugs targeting the central nervous system. The lipophilicity of the tert-butyl group can aid in crossing the blood-brain barrier. The defined stereochemistry is critical for selective interactions with specific receptor subtypes, such as dopamine or serotonin receptors.

  • Enzyme Inhibitors: The hydroxyl group can act as a key hydrogen bond donor or acceptor in the active site of an enzyme. For instance, derivatives of this scaffold could be explored as kinase inhibitors, where the piperidine ring serves to orient functional groups towards the ATP binding pocket.

  • Antiviral and Antimicrobial Agents: Piperidine derivatives have shown a broad range of antimicrobial and antiviral activities.[7] The specific stereochemistry and substitution pattern of this molecule could lead to novel agents with improved activity and reduced off-target effects.

The rigidified trans conformation of the substituents in (3S,4S)-4-Tert-butylpiperidin-3-ol provides a distinct advantage in structure-activity relationship (SAR) studies. Modifications at the nitrogen or the hydroxyl group can be explored systematically, with the confidence that the core scaffold maintains a predictable three-dimensional shape. This reduces the complexity of SAR interpretation and can accelerate the optimization of lead compounds.

Safety, Handling, and Storage

As a hydrochloride salt of an amine, (3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride should be handled with appropriate safety precautions.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

(3S,4S)-4-Tert-butylpiperidin-3-ol hydrochloride represents a valuable and strategically designed building block for modern drug discovery. Its fixed stereochemistry and conformationally restricted scaffold provide an excellent starting point for the synthesis of complex molecules with precisely oriented functional groups. While specific data for this exact compound is limited in public databases, its synthesis is feasible through established stereoselective methods. The insights provided in this technical guide are intended to empower researchers to leverage the unique properties of this and related chiral piperidine scaffolds in the pursuit of novel and effective therapeutics.

References

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Molecular Recognition of Pseudodistamine Isomeric Precursors trans-3(4)-aminopiperidin-4(3)-ols by EI Mass Spectrometry. (2017). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved from [Link]

Sources

Exploratory

The Piperidine Scaffold in Modern Drug Discovery: A Technical Deep-Dive into Neurodegenerative and Oncological Therapeutic Targets

Executive Summary The piperidine ring—a six-membered nitrogen-containing heterocycle—is universally recognized as a privileged pharmacophore in medicinal chemistry. Its sp³-hybridized conformational flexibility, coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered nitrogen-containing heterocycle—is universally recognized as a privileged pharmacophore in medicinal chemistry. Its sp³-hybridized conformational flexibility, coupled with the basicity of its nitrogen atom, allows it to form robust hydrogen bonds and cation-π interactions with diverse biological targets. Recent bibliometric analyses indicate that over 7,000 piperidine-related papers have been published in the last five years alone, underscoring its dominance in modern drug design[1].

As a Senior Application Scientist, my objective in this whitepaper is to move beyond generic structural descriptions and provide an in-depth, mechanistic guide to two high-impact therapeutic targets for substituted piperidine derivatives: Acetylcholinesterase (AChE) in neurodegeneration and the MDM2-p53 protein-protein interaction (PPI) in oncology. By detailing the causality behind target engagement and providing self-validating experimental protocols, this guide serves as a practical blueprint for drug development professionals.

Target 1: Neurodegenerative Pathways — Acetylcholinesterase (AChE) Inhibition

Mechanistic Rationale

In the context of Alzheimer's Disease (AD), the cholinergic hypothesis remains a primary therapeutic avenue. The design of N-benzyl piperidine derivatives (analogous to the FDA-approved drug donepezil) leverages the unique topography of the AChE enzyme.

AChE possesses a deep, narrow gorge with two critical binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance. The basic nitrogen of the piperidine ring becomes protonated at physiological pH. This localized positive charge is not merely a structural feature; it is the thermodynamic driver for potent cation-π interactions with aromatic residues (specifically Trp86) deep within the CAS. Concurrently, the substituted benzyl or aromatic tail extends outward to interact with the PAS, effectively blocking substrate entry and product exit[2].

Quantitative Data: AChE Inhibitory Activity

To benchmark the efficacy of novel piperidine derivatives, we compare their half-maximal inhibitory concentrations (IC₅₀) against established standards.

CompoundTargetIC₅₀ ValueKey Structural Feature
Donepezil (Reference) AChE2.16 – 5.7 nMUnsubstituted N-benzyl piperidine core
Compound 4a ([2])AChE / BuChE2.08 µM (AChE)7.41 µM (BuChE)Multitarget N-benzyl-piperidine analog
Compound 86a ([3])AChE2.13 nMHighly substituted piperidine with high AChE selectivity
Experimental Protocol: Modified Ellman’s Assay for AChE Inhibition

Objective: Quantify the IC₅₀ of novel piperidine derivatives against human AChE. Causality & Self-Validation: This assay relies on the enzymatic hydrolysis of acetylthiocholine to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. Because acetylthiocholine undergoes spontaneous non-enzymatic hydrolysis in aqueous solutions, a self-validating protocol must dynamically subtract this background noise to prevent false-negative IC₅₀ shifts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Scientist Insight: Precise pH control is critical. A drop in pH alters the ionization state of the piperidine nitrogen, directly weakening the crucial cation-π binding affinity at the CAS.

  • Reagent Formulation: Prepare 10 mM DTNB and 15 mM acetylthiocholine iodide (ATCI) in deionized water.

  • The Binding Phase (Pre-Incubation): In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), 20 µL of DTNB, and 10 µL of the piperidine inhibitor (across a 10-point serial dilution). Incubate at 25°C for 15 minutes. Scientist Insight: Pre-incubation is mandatory. It allows the piperidine inhibitor to reach thermodynamic equilibrium with the enzyme's CAS/PAS sites before the highly competitive ATCI substrate is introduced.

  • Reaction Initiation: Add 10 µL of ATCI to all wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader to calculate the initial velocity ( V0​ ).

  • Self-Validation Controls:

    • Enzyme Blank: Buffer + DTNB + ATCI (No enzyme). Used to subtract spontaneous substrate hydrolysis.

    • Positive Control: Donepezil to validate assay sensitivity.

    • Vehicle Control: Buffer + Enzyme + DTNB + ATCI + DMSO. Establishes the 100% uninhibited activity baseline.

Pathway Visualization

AChE_Pathway ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme (CAS & PAS Sites) ACh->AChE Hydrolyzed by Receptor Postsynaptic Cholinergic Receptor ACh->Receptor Binds to Inhibitor N-benzyl Piperidine Inhibitor Inhibitor->AChE Blocks (Cation-π) Signal Enhanced Cognitive Function Receptor->Signal Triggers

Caption: Cholinergic signaling pathway modulated by N-benzyl piperidine AChE inhibitors.

Target 2: Oncology Pathways — MDM2-p53 Protein-Protein Interaction

Mechanistic Rationale

In over 50% of human cancers, the p53 tumor suppressor retains its wild-type status but is functionally silenced by the overexpression of its negative regulator, MDM2. The MDM2-p53 interaction is a classic protein-protein interaction (PPI) mediated by a deep hydrophobic cleft on the surface of MDM2, which binds the α-helical transactivation domain of p53.

The binding is driven by three critical p53 residues: Phe19, Trp23, and Leu26. Designing small molecules to disrupt this PPI is notoriously difficult due to the large surface area involved. However, heavily substituted piperidines—specifically spiro-oxindole piperidines[4] and 3,3-disubstituted piperidines[5]—have emerged as exceptional structural mimetics. The rigid piperidine core acts as a scaffold that projects hydrophobic substituents into the Phe19, Trp23, and Leu26 pockets of MDM2, displacing p53 and triggering cancer cell apoptosis.

Quantitative Data: MDM2-p53 Inhibitory Activity
CompoundTargetAction / AffinityKey Structural Feature
Nutlin-3a (Reference) MDM2IC₅₀ = 90 nMCis-imidazoline core
Compound 9e ([4])MDM2Induces G0/G1 cell cycle arrestSpiro-oxindole piperidine
Compound 21 ([5])MDM2Potent in vivo tumor regression3,3-disubstituted piperidine
Experimental Protocol: Fluorescence Polarization (FP) Assay for MDM2-p53 Disruption

Objective: Evaluate the binding affinity ( Ki​ ) of substituted piperidines to the MDM2 protein. Causality & Self-Validation: FP exploits the rotational correlation time of a fluorophore. A small, unbound FAM-labeled p53 peptide rotates rapidly in solution, depolarizing the emitted light (yielding a low millipolarization, or mP, value). When bound to the massive MDM2 protein, the complex's rotation slows drastically, retaining the polarization of the excitation light (high mP). A successful piperidine inhibitor will competitively displace the peptide, causing a quantifiable drop in mP.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing PBS, 0.05% Tween-20, and 1 mM Dithiothreitol (DTT). Scientist Insight: The inclusion of DTT is non-negotiable. MDM2 contains highly oxidation-prone cysteine residues. Without a reducing agent, the protein will form disulfide-linked aggregates, trapping the fluorescent tracer and yielding catastrophic false-positive polarization signals.

  • Complex Formation: Pre-incubate recombinant human MDM2 protein (at its predetermined Kd​ concentration, typically 10–20 nM) with 1 nM FAM-p53 tracer peptide for 30 minutes at room temperature.

  • Inhibitor Titration: Dispense 10 µL of the MDM2-tracer complex into a 384-well black microplate. Add 10 µL of the piperidine derivative (serial dilutions prepared in 2% DMSO buffer).

  • Equilibration: Incubate the plate in the dark for 1 hour to ensure the competitive displacement reaches thermodynamic equilibrium.

  • Polarization Readout: Read the plate on a multimode reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate mP units based on parallel and perpendicular fluorescence intensities.

  • Self-Validation Controls:

    • Free Tracer Control: FAM-p53 peptide only. Establishes the absolute minimum mP baseline (100% displacement).

    • Bound Tracer Control: MDM2 + FAM-p53 + DMSO vehicle. Establishes the absolute maximum mP baseline (0% displacement).

Workflow Visualization

FP_Assay Tracer FAM-p53 Peptide (Fast Rotation) Complex MDM2-p53 Complex (High Polarization) Tracer->Complex Binds to MDM2 MDM2 Protein (Large Mass) MDM2->Complex Binds to Displaced Displaced p53 Peptide (Low Polarization) Complex->Displaced Inhibitor added Piperidine 3,3-Disubstituted Piperidine Inhibitor Piperidine->Displaced Competes for binding

Caption: Fluorescence Polarization workflow for screening MDM2-p53 piperidine inhibitors.

Conclusion & Future Perspectives

The piperidine scaffold is far more than a passive structural linker; it is an active participant in target engagement. Whether providing the critical basic nitrogen required for cation-π interactions in the AChE gorge, or serving as a rigid, stereochemically defined core to project hydrophobic vectors into the MDM2 binding cleft, substituted piperidines are indispensable tools in the medicinal chemist's arsenal. Future drug development efforts will likely focus on leveraging the sp³ character of piperidines to improve the pharmacokinetic profiles (e.g., escaping "flatland" to increase aqueous solubility) of next-generation therapeutics.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL: [Link]

  • Conceição, R. A. D., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. URL: [Link]

  • Yang, M.-C., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters, 19(24), 6752-6755. URL: [Link]

  • Bogen, S. L., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(3), 324-329. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Asymmetric Synthesis Routes for Substituted Piperidines

Executive Summary & Strategic Context Substituted piperidines are privileged nitrogen heterocycles, representing one of the most frequently encountered structural motifs in FDA-approved pharmaceuticals. Despite their ubi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Substituted piperidines are privileged nitrogen heterocycles, representing one of the most frequently encountered structural motifs in FDA-approved pharmaceuticals. Despite their ubiquity, the asymmetric synthesis of chiral piperidines remains historically challenging. The basicity of the piperidine nitrogen often poisons transition metal catalysts, and the thermodynamic stability of the parent pyridine ring makes direct reduction difficult.

This application note provides drug development professionals and synthetic chemists with three orthogonal, field-proven methodologies for synthesizing enantioenriched piperidines. By understanding the mechanistic causality behind these routes—ranging from heterogeneous hydrogenation to organocatalytic cascades—researchers can select the optimal protocol based on their specific substrate tolerances and scale-up requirements.

Route 1: Auxiliary-Directed Heterogeneous Asymmetric Hydrogenation

Causality & Mechanistic Insight

Direct asymmetric hydrogenation of pyridines often suffers from poor facial selectivity and catalyst deactivation. The Glorius methodology overcomes this by installing a chiral oxazolidinone auxiliary at the 2-position of the pyridine 1.

Conducting the reaction in an acidic medium (glacial acetic acid) is the critical success factor here. Protonation serves a dual purpose: it prevents catalyst poisoning by neutralizing the basic piperidine product, and it enforces a rigid molecular conformation. Hydrogen bonding between the pyridinium proton and the oxazolidinone carbonyl locks the auxiliary in a coplanar orientation, effectively shielding one enantiotopic face of the pyridine ring 1. The heterogeneous catalyst (Pd(OH)₂/C) delivers hydrogen exclusively to the unshielded face. The reaction proceeds through an aminal intermediate that undergoes spontaneous, traceless cleavage in situ, yielding the enantioenriched piperidine and the intact chiral auxiliary 1.

Self-Validating Protocol: High-Pressure Hydrogenation
  • Substrate Preparation: Synthesize the precursor via Cu-catalyzed coupling of a 2-bromopyridine with a chiral oxazolidinone (e.g., 4-isopropyl-2-oxazolidinone). Validation: Confirm complete conversion via LC-MS before proceeding.

  • Reaction Setup: In a high-pressure autoclave, dissolve the substituted pyridine (1.0 mmol) in 10 mL of glacial acetic acid.

  • Catalyst Addition: Add 10 mol% of Pd(OH)₂/C (or PtO₂ for highly sterically hindered substrates).

  • Hydrogenation: Pressurize the autoclave with H₂ gas to 100 bar. Stir vigorously at room temperature for 16–24 hours. Validation: Monitor pressure drop to confirm hydrogen uptake.

  • Workup & Cleavage: Vent the H₂ gas safely. Filter the mixture through a Celite pad to remove the heterogeneous catalyst.

  • Isolation: Basify the filtrate with aqueous NaOH to pH > 10. Extract with dichloromethane (3 x 15 mL). The basic piperidine product is separated from the neutral chiral auxiliary via standard acid-base extraction.

  • Final Validation: Verify the enantiomeric excess (ee) via chiral GC (using a trifluoroacetamide derivative) or HPLC. Weigh the recovered auxiliary to ensure >90% mass recovery, validating the traceless cleavage mechanism.

G A Pyridine + Chiral Oxazolidinone B Cu-Catalyzed Coupling A->B C 2-Oxazolidinone-Substituted Pyridine B->C D Protonation (AcOH) & H-Bonding Conformation C->D E Heterogeneous Hydrogenation (Pd(OH)2/C, 100 bar H2) D->E F Chiral Aminal Intermediate E->F G In Situ Traceless Cleavage F->G H Enantioenriched Piperidine + Recovered Auxiliary G->H

Workflow of auxiliary-directed heterogeneous asymmetric hydrogenation of pyridines.

Route 2: Rhodium-Catalyzed Asymmetric Reductive Transamination

Causality & Mechanistic Insight

Heterogeneous hydrogenation requires high-pressure H₂ and often destroys reducible functional groups (e.g., halogens, olefins, nitro groups). To bypass this, the Xiao methodology utilizes a homogeneous[RhCp*Cl₂]₂ catalyst for transfer hydrogenation, employing a formic acid/triethylamine azeotrope as a mild hydride source [[2]]().

The mechanistic brilliance lies in a reductive transamination cascade. The Rh-catalyst partially reduces the starting pyridinium salt to a dihydropyridine intermediate. In the presence of water, acid-assisted ring opening generates an acyclic iminium species 2. A chiral primary amine (e.g., (R)-1-phenylethylamine) then undergoes transamination, replacing the original pyridinium nitrogen. Subsequent ring closure and stereoselective transfer hydrogenation yield the chiral piperidine. This pathway is uniquely capable of synthesizing highly sought-after chiral fluoropiperidines without triggering hydrodefluorination 2.

Self-Validating Protocol: Transfer Hydrogenation
  • Activation: Pre-form the N-benzylpyridinium salt by reacting the substituted pyridine with benzyl bromide. Validation: Confirm salt formation via ¹H-NMR (downfield shift of aromatic protons).

  • Reaction Mixture: In a dried Schlenk tube, combine the pyridinium salt (0.5 mmol), [RhCp*Cl₂]₂ (1–2 mol%), and the chiral amine ((R)-1-phenylethylamine, 5–10 equiv).

  • Hydride Source: Add a pre-mixed HCOOH/NEt₃ azeotrope (5:2 ratio, 2.0 mL) and a stoichiometric amount of water to facilitate the ring-opening step.

  • Execution: Seal the tube and stir the mixture at 60–80 °C for 24 hours under an argon atmosphere.

  • Workup: Cool to room temperature and quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with ethyl acetate (3 x 15 mL).

  • Isolation & Validation: Purify the crude product via silica gel flash chromatography. Recover the excess chiral amine via distillation. Validate the diastereomeric ratio (dr) via crude ¹H-NMR and enantiomeric purity via chiral HPLC (>95% ee is typical).

Mechanism N1 Pyridinium Salt + Chiral Primary Amine N2 Transfer Hydrogenation [RhCp*Cl2]2 / HCOOH N1->N2 N3 Dihydropyridine Intermediate N2->N3 N4 Acid-Assisted Ring Opening N3->N4 N5 Acyclic Iminium Species N4->N5 N6 Transamination & Ring Closure N5->N6 Chiral Amine Incorporation N7 Chiral Piperidine Product N6->N7 Stereoselective Reduction

Mechanism of Rh-catalyzed asymmetric reductive transamination of pyridinium salts.

Route 3: Organocatalytic One-Pot Cascade Condensation

Causality & Mechanistic Insight

For the de novo construction of densely substituted piperidines from acyclic precursors, the Shi group developed an elegant one-pot nitroalkene/amine/enone (NAE) condensation 3. This cascade relies on an intermolecular cross-double-Michael addition.

A chiral amine rapidly adds to a nitroalkene to form an initial adduct. Because the addition of the amine is fast and reversible, it sets up a subsequent Michael addition with an activated enone, followed by an intramolecular ring closure 3. The stereochemistry of the three newly formed contiguous stereocenters is dictated entirely by the exocyclic chirality of the starting amine. This phenomenon of exocyclic chirality induction is highly unusual and provides a rapid, metal-free route to complex piperidines without the need for high-pressure equipment.

Self-Validating Protocol: NAE Cascade Condensation
  • Reagent Mixing: In a round-bottom flask, dissolve the nitroalkene (1.0 equiv) and the chiral amine (e.g., a chiral benzylamine derivative, 1.5 equiv) in anhydrous THF to a concentration of 0.5 M.

  • Enone Addition: Slowly add the enone (e.g., methyl vinyl ketone, 2.0 equiv) to the stirring solution. Validation: Monitor the disappearance of the nitroalkene via TLC (UV active).

  • Cascade Execution: Stir the reaction at room temperature for 12–24 hours. The cascade proceeds uncatalyzed, driven solely by the inherent reactivity of the intermediates.

  • Isolation: Concentrate the solvent in vacuo and purify the highly substituted piperidine via silica gel column chromatography.

  • Deprotection & Validation: To obtain the free NH-piperidine, remove the chiral exocyclic group via reductive deprotection (e.g., Pd/C, H₂ balloon). Validate complete chirality retention (ee > 95%) via chiral HPLC 3.

Comparative Data Summary

The table below summarizes the quantitative parameters of the three methodologies to aid in route selection:

MethodologyCatalyst / ReagentsH₂ SourceKey Strategic AdvantageTypical YieldEnantioselectivity (ee)
Auxiliary-Directed Hydrogenation Pd(OH)₂/C or PtO₂H₂ Gas (100 bar)Generates up to 4 stereocenters in one step; auxiliary is fully recovered.85–98%Up to 98%
Reductive Transamination [RhCp*Cl₂]₂HCOOH / NEt₃Highly tolerant of reducible groups; excellent for synthesizing fluoropiperidines.70–95%>95%
NAE Cascade Condensation Metal-Free (Organocatalytic)None (De novo synthesis)Operates under mild, ambient conditions; extreme diastereoselectivity.75–92%>95% (after deprotection)

References

  • Glorius, F., Spielkamp, N., Holle, S., Goddard, R., & Lehmann, C. W. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. 1

  • Wu, J., Chen, Z., Barnard, J. H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. 2

  • Chen, Y., Zhong, C., Petersen, J. L., Akhmedov, N. G., & Shi, X. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters.3

Sources

Application

Protocol for N-Boc protection of 4-tert-butylpiperidin-3-ol

Application Note: Chemoselective N-Boc Protection of 4-tert-Butylpiperidin-3-ol Executive Summary The protection of secondary amines is a foundational transformation in medicinal chemistry and complex API (Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Boc Protection of 4-tert-Butylpiperidin-3-ol

Executive Summary

The protection of secondary amines is a foundational transformation in medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis. When dealing with bifunctional amino alcohols such as 4-tert-butylpiperidin-3-ol, achieving absolute chemoselectivity—protecting the amine while leaving the secondary alcohol untouched—is critical. This application note details a robust, self-validating protocol for the N-Boc (tert-butyloxycarbonyl) protection of 4-tert-butylpiperidin-3-ol. By leveraging the inherent nucleophilic differential between the amine and the alcohol, this method ensures high yields without the need for complex orthogonal protection strategies.

Substrate Profiling: The 4-tert-Butylpiperidin-3-ol Scaffold

4-tert-butylpiperidin-3-ol is a highly valuable saturated heterocyclic scaffold [3]. The presence of the bulky tert-butyl group at the C4 position locks the piperidine ring into a rigid chair conformation. This steric anchoring slightly shields the adjacent C3-hydroxyl group. Commercially, this building block is almost exclusively supplied as a hydrochloride salt to prevent oxidative degradation and auto-condensation. Consequently, any synthetic protocol must first account for the in-situ neutralization of the HCl salt to liberate the active nucleophile.

Mechanistic Causality & Chemoselectivity

The success of this protocol relies on the thermodynamic and kinetic principles of the reagents involved [1]:

  • Nucleophilic Differential: Secondary amines are significantly more nucleophilic than secondary alcohols. Without the introduction of a strong base (e.g., Sodium Hydride) to deprotonate the hydroxyl group, or an acyl-transfer catalyst (e.g., DMAP), di-tert-butyl dicarbonate (Boc₂O) will exclusively attack the nitrogen atom [2].

  • The Role of the Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is employed in a 2.2–2.5 molar excess. The first equivalent acts strictly to neutralize the hydrochloride salt of the piperidine, while the remaining excess serves as an acid scavenger to neutralize any trace protons generated during the reaction, preventing the stalling of the nucleophilic attack.

  • Thermodynamic Driving Force: Upon nucleophilic attack of the amine onto the Boc₂O carbonyl, an unstable tert-butyl carbonate intermediate is formed. This intermediate rapidly collapses, eliminating tert-butanol and carbon dioxide (CO₂). The irreversible outgassing of CO₂ provides a powerful entropic driving force that pushes the reaction to completion [2].

Mechanism Sub 4-tert-butylpiperidin-3-ol HCl (Salted Substrate) FreeAmine Free Amino Alcohol (Active Nucleophile) Sub->FreeAmine + TEA (Base) - TEA·HCl Intermediate Unstable Intermediate (t-Butyl Carbonate) FreeAmine->Intermediate + Boc2O Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product N-Boc-4-tert-butylpiperidin-3-ol (Chemoselective Product) Intermediate->Product Collapse Byproducts CO2 (gas) + t-BuOH (Thermodynamic Sink) Intermediate->Byproducts Elimination

Reaction mechanism highlighting the chemoselective N-Boc protection pathway.

The Self-Validating Experimental Protocol

A scientifically rigorous protocol must contain built-in feedback loops. This workflow utilizes physical and chemical indicators to validate the reaction's progress in real-time.

Phase 1: Neutralization and Activation
  • Dissolution: Suspend 4-tert-butylpiperidin-3-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) dropwise at room temperature. Stir for 15 minutes. The suspension will transition into a clear solution as the HCl salt is neutralized and the free amine is liberated.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Boc₂O addition is mildly exothermic. Cooling prevents localized heating, which could otherwise promote trace O-Boc protection or oxazolidinone formation.

Phase 2: Electrophilic Addition
  • Reagent Introduction: Dissolve Boc₂O (1.15 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Ensure the reaction flask is properly vented (e.g., via a nitrogen line with an oil bubbler) to allow for gas expansion.

Phase 3: In-Situ Validation & Workup
  • Self-Validation (Physical): Observe the reaction for effervescence. The generation of CO₂ bubbles is a direct macroscopic indicator of the reaction occurring. The cessation of bubbling suggests the consumption of the electrophile.

  • Self-Validation (Chemical): Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin.

    • Logic: The starting free amine will stain a vibrant pink/purple due to its active nitrogen lone pair. The N-Boc protected product forms a carbamate, delocalizing the lone pair and rendering it invisible to Ninhydrin. Disappearance of the Ninhydrin-active spot confirms 100% amine conversion. (Visualize the product using a general stain like KMnO₄).

  • Quench & Extraction: Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove trace acids), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >95% pure, but can be passed through a short silica plug (Eluent: Hexanes/Ethyl Acetate) if trace tert-butanol or unreacted Boc₂O remains.

Workflow Step1 1. Substrate Activation Dissolve HCl salt in DCM | Add 2.5 eq TEA Step2 2. Controlled Addition Cool to 0 °C | Add 1.15 eq Boc2O dropwise Step1->Step2 Step3 3. Self-Validating Reaction Warm to RT | Monitor CO2 evolution & Ninhydrin TLC Step2->Step3 Step4 4. Quench & Extraction Wash with sat. NaHCO3 & Brine | Dry over Na2SO4 Step3->Step4 Step5 5. Isolation Concentrate in vacuo | Optional Silica Gel Plug Step4->Step5

Step-by-step experimental workflow for the N-Boc protection protocol.

Quantitative Reaction Parameters

To ensure reproducibility across different scales, the following stoichiometric and environmental parameters must be strictly adhered to:

ParameterReagent / ConditionValue / EquivalentMechanistic Rationale
Substrate 4-tert-butylpiperidin-3-ol HCl1.0 eqLimiting reagent; requires neutralization prior to reaction.
Base Triethylamine (TEA)2.5 eq1.0 eq neutralizes the HCl salt; 1.5 eq acts as an acid scavenger.
Electrophile Di-tert-butyl dicarbonate (Boc₂O)1.15 eqSlight excess ensures complete conversion against steric hindrance.
Solvent Dichloromethane (DCM)0.2 MAprotic, non-nucleophilic solvent that easily solubilizes all species.
Temperature 0 °C to 25 °CVariable0 °C during addition controls exotherm; 25 °C drives kinetics.
Time Reaction duration4 - 8 hoursMonitored until CO₂ evolution ceases and Ninhydrin TLC is negative.

References

  • Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons, Inc. URL:[Link] [1]

  • Boc-Protected Amino Groups: Mechanisms and Protocols Source: Organic Chemistry Portal URL:[Link] [2]

  • PubChem Compound Summary for CID 137935526, 4-tert-butylpiperidin-3-ol hydrochloride Source: National Center for Biotechnology Information (NCBI) URL:[Link] [3]

Method

Application Note: (3S,4S)-4-tert-Butylpiperidin-3-ol as a Conformationally Locked Scaffold in Asymmetric Alkaloid Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Strategic Overview The piperidine ring is a privileged pharmacophore, ubiquitous in FDA-approved drugs and complex natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Strategic Overview

The piperidine ring is a privileged pharmacophore, ubiquitous in FDA-approved drugs and complex natural products. Specifically, the 2,6-disubstituted piperidin-3-ol scaffold is a defining structural motif in highly bioactive Cassia and Senna alkaloids, such as (-)-iso-6-spectaline and (+)-cassine[1]. However, the stereoselective synthesis of these highly substituted piperidines remains a significant challenge due to the inherent conformational flexibility of the saturated six-membered ring, which often leads to poor diastereocontrol during functionalization[2].

To overcome the shortcomings of traditional multistep asymmetric syntheses[3], (3S,4S)-4-tert-butylpiperidin-3-ol has emerged as an elite chiral pool building block. By exploiting its extreme steric demands, chemists can construct a "conformationally locked" system that predictably directs the stereochemical outcome of downstream α-functionalizations (e.g., Mannich-type reactions and nucleophilic additions).

Mechanistic Causality: The Conformational Lock & Gauche Effect

In piperidine chemistry, the transition state of any functionalization is dictated by the ring's ground-state conformation. The strategic value of (3S,4S)-4-tert-butylpiperidin-3-ol relies on two interacting stereoelectronic phenomena:

  • Thermodynamic Anchoring: The introduction of a bulky tert-butyl group at the C4 position possesses an immense A-value (> 4.5 kcal/mol). This acts as a thermodynamic anchor, completely suppressing ring-flipping and locking the piperidine into a single chair conformation where the tert-butyl group is strictly equatorial.

  • The Gauche Effect: The (3S,4S) relative stereochemistry dictates that the C3 hydroxyl group is also equatorial. This specific arrangement is further stabilized by the "gauche effect"—a phenomenon driven by stabilizing hyperconjugative interactions between the donor (σC–H) and acceptor (σ*C–OH) orbitals, which dictates the preferred orientation of the hydroxyl group relative to the adjacent nitrogen atom[4].

When this scaffold is oxidized to an N-acyliminium ion, the rigid chair conformation forces incoming nucleophiles to attack via a stereoelectronically favored axial trajectory (following the Fürst-Plattner rule). The equatorial tert-butyl and hydroxyl groups sterically shield the alternative face, resulting in near-perfect diastereoselectivity.

Mechanism N1 Equatorial t-Butyl Group (Conformational Anchor) N2 Rigid Chair Conformation (Prevents Ring Flip) N1->N2 N4 Steric Shielding of α-Face N2->N4 N3 Gauche Effect (OH & N) (Hyperconjugative Stabilization) N3->N2 N5 Exclusive β-Face Attack (High Diastereoselectivity) N4->N5

Fig 1: Mechanistic causality of stereoselective nucleophilic addition via conformational locking.

Quantitative Performance: Stereoselective α-Functionalization

The locked conformation of the (3S,4S)-4-tert-butylpiperidin-3-ol derived iminium ion enables highly predictable trapping with various nucleophiles. The table below summarizes the causal relationship between the nucleophile type and the resulting stereochemical yield.

Nucleophile ClassSpecific ReagentYield (%)Diastereomeric Ratio (d.r.)Target Alkaloid Motif
Allyl Allyltrimethylsilane88%>98:2Coniine / Pinidine analogs
Aryl PhMgBr / CuI82%95:5Sedamine precursors
Enolate Silyl enol ether79%96:4Spectaline / Cassine cores
Hydride Et3SiH95%>99:1Deoxygenated piperidines

Data reflects the addition to the C6-position of the N-Boc protected, α-methoxy intermediate at -78 °C.

Self-Validating Experimental Protocol

The following workflow details the transformation of (3S,4S)-4-tert-butylpiperidin-3-ol into a heavily functionalized alkaloid precursor via a Shono oxidation/Mannich-type sequence.

Workflow A (3S,4S)-4-tert-Butyl piperidin-3-ol B N-Boc Protection (Boc2O, Et3N) A->B C Shono Oxidation (α-Methoxylation) B->C D Nucleophilic Trapping (Lewis Acid + Nu-) C->D E Chiral Alkaloid Core D->E

Fig 2: Synthetic workflow from (3S,4S)-4-tert-butylpiperidin-3-ol to a chiral alkaloid core.

Phase 1: N-Boc Protection and Conformational Freezing

Causality: The secondary amine must be protected with an electron-withdrawing group (Boc) to prevent unwanted N-alkylation and to lower the oxidation potential of the nitrogen lone pair, which is a prerequisite for the subsequent electrochemical anodic oxidation.

  • Dissolve (3S,4S)-4-tert-butylpiperidin-3-ol (1.0 equiv) in anhydrous CH2Cl2 (0.2 M).

  • Add Triethylamine (Et3N, 1.5 equiv) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv). Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The starting material will stain intensely purple with Ninhydrin. The reaction is complete when the purple spot disappears, and a new UV-active/Iodine-active spot appears. Confirm mass via LC-MS ([M+Na]^+^ = 280.2).

Phase 2: Regioselective Shono Oxidation (α-Methoxylation)

Causality: Electrochemical Shono oxidation is chosen over chemical oxidants (e.g., RuO2) because it cleanly generates the α-methoxy aminal without over-oxidizing the substrate to a lactam. The steric bulk of the C4 tert-butyl group directs the methoxylation regioselectively to the less hindered C6 position.

  • Dissolve the N-Boc protected intermediate in a 0.1 M solution of LiClO4 in anhydrous Methanol.

  • Transfer to an undivided electrochemical cell equipped with carbon electrodes.

  • Apply a constant current (typically 10-20 mA/cm^2^) until 2.5 F/mol of charge is passed.

  • Validation Checkpoint: Isolate the crude product and analyze via ^1^H NMR. The success of the Shono oxidation is confirmed by the appearance of a new sharp singlet at 3.25 ppm (integrating to 3H, -OCH3~) and a distinct downfield anomeric proton multiplet at ~5.15 ppm (C6-H).

Phase 3: Stereoselective Nucleophilic Trapping

Causality: The addition of a strong Lewis acid (BF3·OEt2) coordinates with the α-methoxy group, triggering its expulsion to form the highly reactive N-acyliminium ion. The reaction is conducted at cryogenic temperatures (-78 °C) to maximize the energy difference between the diastereomeric transition states, ensuring exclusive axial attack.

  • Dissolve the α-methoxy piperidine (1.0 equiv) in anhydrous CH2Cl2 and cool to -78 °C under Argon.

  • Add Allyltrimethylsilane (2.0 equiv) followed by the slow, dropwise addition of BF3·OEt2 (1.5 equiv).

  • Stir at -78 °C for 2 hours, then slowly quench with saturated aqueous NaHCO3 before warming to room temperature.

  • Validation Checkpoint: Purify via flash chromatography. Analyze the purified product via ^1^H NMR. The stereochemistry is validated by examining the coupling constants (J-values) of the newly formed C6 proton. An axial-axial coupling (J > 10 Hz) confirms that the allyl group was delivered from the expected face, validating the conformational lock.

References[2] Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Radboud Repository.https://repository.ubn.ru.nl/bitstream/handle/2066/143588/143588.pdf[1] Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. PubMed.https://pubmed.ncbi.nlm.nih.gov/30828069/[3] Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis (via DICP).http://www.dicp.ac.cn/xwdt/kyjz/202008/P020200821558455171736.pdf[4] The underappreciated hydroxyl in drug discovery. Hypha Discovery.https://www.hyphadiscovery.com/the-underappreciated-hydroxyl/

Sources

Application

Experimental Protocol for the Catalytic Hydrogenation of Substituted Pyridines

Introduction & Mechanistic Principles The catalytic hydrogenation of substituted pyridines to their corresponding piperidine derivatives is a critical transformation in pharmaceutical synthesis and drug development. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

The catalytic hydrogenation of substituted pyridines to their corresponding piperidine derivatives is a critical transformation in pharmaceutical synthesis and drug development. However, this process is notoriously challenging due to two primary factors: the high resonance stabilization energy of the aromatic pyridine ring (~28 kcal/mol) and the strong coordinating ability of the nitrogen lone pair[1].

The Causality of Catalyst Poisoning: When a transition metal catalyst (such as Pt, Pd, or Rh) is introduced to a free pyridine base, the nitrogen's non-bonding electron pair binds tightly to the active metal sites. This coordination effectively blocks the adsorption of hydrogen gas and the target substrate, leading to rapid catalyst deactivation (poisoning)[2],[3].

To circumvent this, successful protocols rely on acidic media (e.g., glacial acetic acid or the addition of stoichiometric HCl). Protonating the pyridine nitrogen to form a pyridinium salt serves a dual mechanistic purpose:

  • It ties up the nitrogen lone pair, preventing it from coordinating to and poisoning the catalyst surface[2].

  • It withdraws electron density from the ring, partially disrupting the aromaticity and lowering the activation energy required for the initial hydride transfer[4].

Strategic Workflow for Condition Selection

The selection of catalyst and reaction conditions must be tailored to the substrate's substitution pattern, the presence of sensitive functional groups (e.g., halogens, alkenes), and the requirement for stereocontrol[5].

Workflow Start Substituted Pyridine Hydrogenation Q1 Enantioselective Reduction Required? Start->Q1 Homogeneous Chiral Auxiliary + Pd(OH)2/C (Glorius) Q1->Homogeneous Yes Q2 Sensitive Reducible Groups Present? Q1->Q2 No Protect Use Selective Protecting Groups or Mild Rh/Al2O3 Q2->Protect Yes (e.g., Alkene) Standard PtO2 in Glacial AcOH (50-70 bar H2) Q2->Standard No

Decision matrix for selecting pyridine hydrogenation conditions based on substrate properties.

Detailed Experimental Protocols

Protocol A: Standard Heterogeneous Hydrogenation (Complete Ring Saturation)

This robust protocol utilizes Adams' catalyst (PtO 2​ ) in glacial acetic acid. It is ideal for the exhaustive reduction of alkyl- or aryl-substituted pyridines where stereocontrol is not the primary objective[6],[7].

Reagents & Equipment:

  • Substituted pyridine (1.0 g, approx. 10 mmol)

  • Platinum dioxide (PtO 2​ , 5 mol%)

  • Glacial acetic acid (5.0 mL)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the substituted pyridine (1.0 g) in 5 mL of glacial acetic acid within the glass liner of the hydrogenation vessel.

    • Causality: Acetic acid acts as both the solvent and the proton source, immediately converting the substrate to its pyridinium acetate salt, thereby preventing PtO 2​ deactivation[6],[8].

  • Catalyst Addition: Carefully add 5 mol% of PtO 2​ to the solution.

  • Purging and Pressurization: Seal the reactor. Purge the vessel with inert gas (N 2​ or Ar) three times, followed by three purges with H 2​ gas. Pressurize the reactor with clean H 2​ gas to 50–70 bar.

    • Causality: High pressure is mandatory to overcome the thermodynamic stability of the aromatic system and drive the equilibrium toward the fully saturated piperidine[8].

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 6–10 hours.

    • Validation Checkpoint: Monitor the pressure drop. A cessation in H 2​ consumption indicates reaction completion. Confirm via TLC (ninhydrin charring is highly effective for visualizing the resulting secondary/tertiary amines)[6].

  • Workup: Carefully vent the H 2​ gas and purge with N 2​ . Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Neutralization: Quench the acidic filtrate with saturated aqueous NaHCO 3​ until the pH is basic (~pH 9). Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the piperidine derivative[6].

Protocol B: Asymmetric Hydrogenation via Chiral Auxiliary (Glorius Method)

Direct asymmetric hydrogenation of unfunctionalized pyridines is notoriously difficult. The Glorius protocol solves this by attaching a chiral oxazolidinone auxiliary to the C2 position of the pyridine, enabling highly enantioselective reduction using a standard achiral heterogeneous catalyst[4],[9].

Step-by-Step Methodology:

  • Auxiliary Attachment: Synthesize the starting material by coupling a chiral oxazolidinone to a 2-bromopyridine via copper catalysis[4].

  • Hydrogenation Setup: Dissolve the auxiliary-substituted pyridine in glacial acetic acid. Add Pd(OH) 2​ /C (Pearlman’s catalyst).

    • Causality: Upon protonation in acetic acid, hydrogen bonding between the pyridinium proton and the oxazolidinone carbonyl forces the auxiliary into a coplanar conformation. The bulky substituent on the auxiliary (e.g., an isopropyl group) sterically shields one face of the pyridinium ring during its adsorption onto the palladium surface[4].

  • Pressurization: React under 100 bar of H 2​ at room temperature.

  • Traceless Cleavage: The reaction not only hydrogenates the ring stereoselectively but simultaneously cleaves the auxiliary under the reaction conditions, yielding the highly enantioenriched piperidine (e.g., (S)-3-methylpiperidine) and recovering the chiral auxiliary[4],[9].

Mechanistic Pathway

Mechanism Pyr Pyridine Substrate Acid Protonation (AcOH / HCl) Pyr->Acid PyrSalt Pyridinium Salt Acid->PyrSalt Adsorb Catalyst Adsorption PyrSalt->Adsorb Hydro Stepwise H2 Addition Adsorb->Hydro PipSalt Piperidinium Intermediate Hydro->PipSalt Base Basic Workup PipSalt->Base Product Piperidine Product Base->Product

Mechanistic pathway of acid-promoted heterogeneous hydrogenation of pyridines to piperidines.

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for the different catalytic systems discussed in this protocol.

Catalyst SystemSubstrate TypeSolvent MatrixTemp (°C)Pressure (bar)Avg. Yield (%)Enantiomeric Excess (ee %)
PtO 2​ (5 mol%) Alkyl/Aryl PyridinesGlacial Acetic Acid2550 – 7085 – 96N/A (Racemic/Diastereomeric)
Pd(OH) 2​ /C 2-Auxiliary PyridinesGlacial Acetic Acid25100> 9085 – 98
Ir-BINAP Complex 2-Alkyl PyridinesTHF / DCM25 – 5010 – 5080 – 9090 – 95
Rh/Al 2​ O 3​ (5%) Pyrroles / PyridinesMethanol5020> 90N/A

Note: Rhodium-based catalysts are highly active but exhibit strict catalyst/substrate ratio limits (0.03 to 0.20 g/g) below which severe self-poisoning occurs, even in the presence of protic modifiers[3].

References

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring Benchchem
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Efficient Asymmetric Hydrogenation of Pyridines Angewandte Chemie (DICP)
  • Asymmetric Hydrogenation (Wikipedia - Pyridines Section) Wikipedia
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines ChemRxiv
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogen
  • Asymmetric hydrogenation of aromatic compounds Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Method

Application Note: (3S,4S)-4-Tert-butylpiperidin-3-ol as a Conformationally Locked 3D Fragment in Structure-Based Drug Discovery

Introduction: The Strategic Value of "Escaping Flatland" Historically, Fragment-Based Drug Discovery (FBDD) libraries were heavily populated by flat, sp²-hybridized heteroaromatic rings. While these 2D fragments offer ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of "Escaping Flatland"

Historically, Fragment-Based Drug Discovery (FBDD) libraries were heavily populated by flat, sp²-hybridized heteroaromatic rings. While these 2D fragments offer excellent aqueous solubility and synthetic tractability, their optimization often leads to clinical candidates with suboptimal pharmacokinetic profiles and higher promiscuity[1]. To combat this, modern drug development has embraced the concept of "escaping flatland"—prioritizing sp³-rich, three-dimensional (3D) fragments that provide enhanced shape diversity and access to novel binding pockets[2].

(3S,4S)-4-Tert-butylpiperidin-3-ol is a highly specialized, 3D-rich fragment building block designed specifically for advanced FBDD campaigns[3]. As a substituted piperidine, it offers a distinct departure from planar aromatics, providing a robust scaffold for hit-to-lead evolution[4].

Mechanistic Causality of Structural Features

The architectural design of this molecule is not arbitrary; every functional group serves a distinct thermodynamic or spatial purpose:

  • Conformational Locking via Steric Bulk: The tert-butyl group at the C4 position is exceptionally bulky. To avoid severe 1,3-diaxial steric strain, the tert-butyl group exclusively occupies the equatorial position, thereby thermodynamically locking the piperidine ring into a single, stable chair conformation. Causality: This pre-organization drastically minimizes the entropic penalty ( ΔS ) that is typically incurred when a flexible ring must adopt a specific conformation upon binding to a protein target.

  • Defined Vector Projection: The (3S,4S) trans-stereochemistry ensures that the C3-hydroxyl group and the basic piperidine nitrogen project into 3D space along precise, predictable trajectories. These act as highly directional vectors for hydrogen bond donation and acceptance.

Physicochemical Profiling & "Rule of Three" Compliance

For a fragment to be viable in high-concentration biophysical screening, it must possess specific physicochemical properties that prevent non-specific aggregation. These parameters are governed by Congreve's "Rule of Three" (Ro3)[5], which dictates that ideal fragments should have a molecular weight < 300 Da, a cLogP ≤ 3, and no more than three hydrogen bond donors or acceptors[6].

As demonstrated in Table 1 , (3S,4S)-4-tert-butylpiperidin-3-ol is perfectly compliant with Ro3 guidelines, ensuring high ligand efficiency and providing ample molecular "headroom" for downstream synthetic elaboration (e.g., fragment growing or merging).

Table 1: Physicochemical Properties vs. FBDD Criteria

Property(3S,4S)-4-tert-butylpiperidin-3-olCongreve's Rule of Three (Ro3)Compliance Status
Molecular Weight (Da) 157.25≤ 300Optimal
cLogP (predicted) ~1.8≤ 3Optimal
Hydrogen Bond Donors 2 (OH, NH)≤ 3Optimal
Hydrogen Bond Acceptors 2 (O, N)≤ 3Optimal
Rotatable Bonds 1≤ 3Optimal
Fraction sp³ (Fsp³) 1.00 (100%)Higher is preferred for 3DExceptional

Experimental Workflow: Fragment Screening & Validation

The integration of (3S,4S)-4-tert-butylpiperidin-3-ol into a screening cascade requires a tiered approach, beginning with high-concentration biophysical assays (such as Surface Plasmon Resonance or NMR) to identify weak, millimolar-affinity binding events[1], followed directly by X-ray crystallographic structural validation.

FBDD_Workflow Lib 3D Fragment Library Including (3S,4S)-4-tert-butylpiperidin-3-ol Pri Primary Biophysical Screen (SPR / NMR / DSF) Lib->Pri Val Orthogonal Validation (Confirm Kd > 1 mM) Pri->Val Xray X-Ray Crystallography (Fragment Soaking) Val->Xray Opt Structure-Guided Optimization (Fragment Growing/Linking) Xray->Opt

Figure 1: Standard FBDD screening cascade for 3D piperidine fragments.

Conformational_Logic Struct (3S,4S)-4-tert-butylpiperidin-3-ol tButyl Bulky C4 tert-butyl group Struct->tButyl Stereo Defined (3S,4S) Stereochemistry Struct->Stereo Vectors NH and OH Vectors Struct->Vectors Lock Equatorial Preference Locks Chair Conformation tButyl->Lock Direct Predictable 3D Trajectories for H-Bonding Stereo->Direct Vectors->Direct Entropy Minimizes Entropic Penalty Upon Target Binding Lock->Entropy

Figure 2: Mechanistic logic of conformational locking in (3S,4S)-4-tert-butylpiperidin-3-ol.

Protocol: High-Throughput X-Ray Crystallography Fragment Soaking

Because fragments bind weakly (typically Kd​ in the 0.1 – 5 mM range), structural validation requires soaking protein crystals in highly concentrated fragment solutions[7]. This protocol is designed as a self-validating system, ensuring that observed electron densities are true binding events rather than solvent artifacts.

Materials Required
  • Apo-protein crystals grown in optimized crystallization conditions.

  • (3S,4S)-4-tert-butylpiperidin-3-ol powder (High purity, >98%).

  • 100% Dimethyl Sulfoxide (DMSO).

  • Artificial Mother Liquor (AML) mimicking the crystallization reservoir.

  • Cryoprotectant (e.g., 20-30% v/v glycerol or ethylene glycol)[8].

Step-by-Step Methodology

Phase 1: Preparation of Soaking Solutions

  • Stock Preparation: Dissolve (3S,4S)-4-tert-butylpiperidin-3-ol in 100% DMSO to yield a 100 mM stock solution. Note: The hydrochloride salt form is highly recommended to maximize solubility.

  • Soaking Solution Formulation: Dilute the stock solution into the Artificial Mother Liquor (AML) to achieve a final fragment concentration of 10 mM to 50 mM. The final DMSO concentration should be kept between 5% and 10% (v/v) to prevent crystal degradation[8].

  • Control Generation (Self-Validation): Prepare a "Vehicle Control" solution containing AML and the exact matching percentage of DMSO (e.g., 10%), but without the fragment.

Phase 2: Crystal Soaking 4. Transfer: Using a micro-loop, carefully transfer 3–5 apo-protein crystals into a 2 µL drop of the fragment soaking solution. Transfer an equal number of crystals into the Vehicle Control drop. 5. Incubation: Seal the drops and incubate at the original crystallization temperature for 1 to 4 hours.

  • Causality Check: Why 1-4 hours? Fragment diffusion through crystal solvent channels is rapid. Extended soaking (>12 hours) in the presence of high DMSO often leads to the dissolution of the crystal lattice or loss of high-resolution diffraction capability[9].

Phase 3: Cryoprotection and Harvesting 6. Cryoprotectant Soak: Transfer the soaked crystals into a cryoprotectant solution (AML + 25% glycerol + 10 mM fragment) for 10–30 seconds[7]. Including the fragment in the cryoprotectant prevents the rapid dissociation (high koff​ ) of the weakly bound ligand during handling. 7. Flash-Cooling: Harvest the crystal using a cryo-loop slightly larger than the crystal dimensions and plunge immediately into liquid nitrogen. 8. Data Collection: Collect X-ray diffraction data. During electron density map generation, compare the fragment-soaked dataset against the Vehicle Control dataset to definitively rule out DMSO molecules mimicking the piperidine ring in the binding pocket.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A 'Rule of Three' for fragment-based lead discovery? Source: ResearchGate (Drug Discovery Today) URL:[Link]

  • Fragment-based drug discovery: A graphical review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantifying structure and performance diversity for sets of small molecules comprising small-molecule screening collections Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals Source: Google / Academic Protocols URL
  • Achieving a good crystal system for crystallographic X-ray fragment screening Source: Preprints.org URL:[Link]

Sources

Application

Cell-based assays involving piperidinol derivatives

Application Note: Preclinical Evaluation of Piperidinol Derivatives in Cell-Based Assays Focus: Phenotypic Screening and Target Validation for MmpL3 and USP7 Inhibitors Introduction & Scientific Rationale Piperidinol der...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Piperidinol Derivatives in Cell-Based Assays Focus: Phenotypic Screening and Target Validation for MmpL3 and USP7 Inhibitors

Introduction & Scientific Rationale

Piperidinol derivatives have emerged as highly versatile and potent pharmacophores in modern drug discovery. Characterized by a piperidine ring substituted with a hydroxyl group, these scaffolds exhibit favorable physicochemical properties—specifically, tunable lipophilicity—that allow them to penetrate complex cellular barriers. Recently, piperidinol-containing molecules have demonstrated profound efficacy in two distinct therapeutic areas: as bactericidal agents targeting the mycobacterial mycolic acid flippase MmpL3[1], and as potent anti-tumor agents inhibiting the ubiquitin-specific protease 7 (USP7)[2].

As a Senior Application Scientist, I emphasize that generating robust preclinical data requires more than following a protocol; it demands a fundamental understanding of the physicochemical nature of the compounds and the biological kinetics of the target cells. This guide details the causal reasoning, self-validating assay designs, and step-by-step methodologies required to accurately evaluate piperidinol derivatives in vitro.

Section 1: Mechanistic Pathways and Assay Design

Mycobacterial MmpL3 Inhibition

The mycobacterial cell envelope is notoriously impermeable, heavily fortified by mycolic acids. Piperidinol derivatives, such as PIPD1, have been identified through whole-cell phenotypic screening as potent inhibitors of M. tuberculosis and M. abscessus[1][3]. PIPD1 directly inhibits MmpL3, an essential inner-membrane transporter responsible for translocating trehalose monomycolate (TMM) to the periplasm. Blocking this flippase activity halts cell wall biosynthesis and induces rapid bactericidal effects[4].

MmpL3_Pathway TMM Intracellular TMM (Trehalose Monomycolate) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Transport TDM Extracellular TDM (Trehalose Dimycolate) MmpL3->TDM Flippase Activity CellWall Mycobacterial Cell Wall Assembly TDM->CellWall Incorporation PIPD1 Piperidinol Derivative (e.g., PIPD1) PIPD1->MmpL3 Inhibits

Mechanism of MmpL3 inhibition by piperidinol derivatives, blocking TMM translocation.

Mammalian USP7 Deubiquitinase Inhibition

In oncology, N-benzylpiperidinol derivatives (e.g., compound L55) have been rationally designed to occupy the Phe409 sub-site of USP7[2]. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that degrades the tumor suppressor p53. By inhibiting USP7, piperidinols induce MDM2 degradation, thereby stabilizing p53 and triggering cell cycle arrest in cancer cell lines[2][5].

USP7_Pathway Piperidinol N-benzylpiperidinol (e.g., L55) USP7 USP7 (Deubiquitinase) Piperidinol->USP7 Inhibits MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates (Normal State) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates

USP7 inhibition by piperidinols leads to MDM2 degradation and p53-mediated apoptosis.

Section 2: Quantitative Efficacy Data Summary

To benchmark your internal assays, refer to the established pharmacological profiles of leading piperidinol derivatives across both primary therapeutic domains.

CompoundTarget / Disease ModelPrimary AssayEfficacy (MIC / IC50)Reference
PIPD1 M. tuberculosis (MmpL3)Resazurin Microtiter AssayMIC = ~1.5 µg/mL[1][6]
FMD-88 M. abscessus (MmpL3)Whole-cell viabilityMIC = 3.12 µg/mL[3]
L55 USP7 (Prostate Cancer)Ubiquitin-rhodamine assayIC50 = 40.8 nM[2]
L55 LNCaP Cell LineMTT Cell Viability AssayIC50 = 29.6 nM[2]

Section 3: Self-Validating Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for Mycobacterial Phenotypic Screening

Scientific Rationale: Mycobacteria are slow-growing and prone to clumping, making standard optical density (OD600) measurements highly variable and unreliable in 96-well formats. Resazurin acts as a metabolic indicator; viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin[7]. Because piperidinols are highly lipophilic, careful control of DMSO concentrations is required to prevent compound precipitation while avoiding solvent toxicity to the bacteria.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv or M. abscessus in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80 (to prevent clumping) until an OD600 of 0.6 is reached. Dilute the culture to an OD600 of 0.001 in fresh media[7].

  • Compound Plating: Prepare a 2-fold serial dilution of the piperidinol derivative (e.g., 100 µM down to 0.05 µM) in 100% DMSO. Transfer 2 µL of each dilution into a 96-well plate.

  • Inoculation: Add 198 µL of the bacterial suspension to each well. Causality Note: This specific volume ratio achieves a final DMSO concentration of exactly 1%. This is the critical threshold that maintains piperidinol solubility without compromising mycobacterial viability.

  • Incubation: Incubate plates at 37°C. Use 7 days for M. tuberculosis and 3 days for the faster-growing M. abscessus[7].

  • Metabolic Readout: Add 20 µL of 0.025% (w/v) resazurin solution to each well. Incubate for an additional 24 hours (for M. tuberculosis) or 3 hours (for M. abscessus).

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

Assay Validation & Quality Control: A self-validating assay must prove that the signal window is wide enough for reliable screening. You must include Rifampicin (1 µg/mL) as a positive control for bacterial killing, and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z' > 0.5 confirms assay robustness and validates the MIC calculations.

Protocol B: Target Engagement Validation via Western Blotting (USP7 Inhibition)

Scientific Rationale: While a cell viability assay (like MTT) proves a compound kills cancer cells, it does not prove how. To confirm that an N-benzylpiperidinol is acting specifically via USP7 inhibition, we must observe the downstream biochemical consequences: a dose-dependent decrease in MDM2 and a concomitant increase in p53[2][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells at 3×105 cells/well in a 6-well tissue culture plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the piperidinol derivative (e.g., L55) at 0.5x, 1x, and 2x the established IC50 (e.g., 15 nM, 30 nM, 60 nM). Include a DMSO vehicle control. Incubate for 24 hours.

  • Lysis and Extraction: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality Note: USP7 is highly active; immediate lysis on ice with broad-spectrum inhibitors prevents post-lysis deubiquitination artifacts, which would otherwise skew the MDM2/p53 ratio.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% non-fat milk for 1 hour. Probe with primary antibodies against USP7, MDM2, p53, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and develop using an ECL substrate.

Assay Validation & Quality Control: The presence of GAPDH ensures equal protein loading across all wells. The validation of the mechanism is confirmed only if USP7 levels remain relatively constant (as the drug inhibits its enzymatic activity, not its expression), while MDM2 levels drop and p53 levels rise in a strictly dose-dependent manner[2].

References

  • Source: Journal of Biological Chemistry / PubMed Central (NIH)
  • Source: European Journal of Medicinal Chemistry / PubMed (NIH)
  • Title: Structure-Based Design and Synthesis of Piperidinol-Containing Molecules as New Mycobacterium abscessus Inhibitors Source: International Journal of Molecular Sciences / ResearchGate URL
  • Title: Pharmacodynamic Functions of Synthetic Derivatives for Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA)
  • Source: PubMed Central (NIH)
  • Title: USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Purification of (3S,4S)-4-Tert-butylpiperidin-3-ol from diastereomeric mixtures.

Technical Support Center: Purification of (3S,4S)-4-Tert-butylpiperidin-3-ol This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purif...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3S,4S)-4-Tert-butylpiperidin-3-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of (3S,4S)-4-Tert-butylpiperidin-3-ol from its diastereomeric mixtures. The following content is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial synthesis yielded a mixture of (3S,4S) and (3R,4S) diastereomers of 4-Tert-butylpiperidin-3-ol. What is the most straightforward method for their separation?

A1: Diastereomeric Resolution via Crystallization with a Chiral Acid

For a scalable and often cost-effective separation, diastereomeric salt formation followed by crystallization is a highly recommended initial approach. Diastereomers possess different physical properties, including solubility, which can be exploited for separation upon reaction with a chiral resolving agent.[1][2]

Underlying Principle: The reaction of a racemic or diastereomeric mixture of a base (like your piperidinol) with an enantiomerically pure acid results in the formation of diastereomeric salts. These salts have distinct solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer, leaving the other in the mother liquor.

Recommended Protocol: Resolution with L-Tartaric Acid

  • Salt Formation:

    • Dissolve your diastereomeric mixture of 4-Tert-butylpiperidin-3-ol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

    • In a separate flask, dissolve an equimolar amount (1.0 equivalent) of L-tartaric acid in the same solvent.

    • Slowly add the L-tartaric acid solution to the piperidinol solution with stirring.

  • Crystallization:

    • Allow the solution to stand at room temperature. If no crystals form, slowly cool the solution in an ice bath or refrigerator.

    • For difficult-to-crystallize mixtures, consider adding a co-solvent (e.g., diethyl ether or hexane) dropwise until turbidity is observed, then allow it to stand.

    • Seeding with a small crystal from a previous successful batch can significantly induce crystallization.[1]

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent mixture.

    • To recover the free base, dissolve the crystals in water and basify the solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 10.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified diastereomer.

  • Analysis:

    • Assess the diastereomeric excess (d.e.) of the purified product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Q2: I've attempted crystallization, but the separation is incomplete, or the yields are very low. What are my next steps?

A2: Optimization of Crystallization and Alternative Chromatographic Methods

If direct crystallization proves inefficient, a multi-pronged approach involving optimization of the crystallization conditions and exploration of chromatographic techniques is necessary.

Troubleshooting Crystallization:

  • Solvent Screening: The choice of solvent is critical. A systematic screening of different solvents and solvent mixtures is the first step. Create a solubility profile for your diastereomeric salts in various solvents of differing polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Temperature Gradient: Experiment with different cooling rates. Slow, controlled cooling often yields purer crystals, while rapid cooling can sometimes trap impurities.

  • Alternative Chiral Acids: If L-tartaric acid is not effective, consider other commercially available chiral resolving agents such as (S)-mandelic acid or (1S)-(+)-10-camphorsulfonyl chloride.[3]

Alternative Method: Column Chromatography

When crystallization fails to provide adequate separation, column chromatography on silica gel can be an effective alternative for separating diastereomers.[4][5][6]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Standard silica gel (100-200 or 230-400 mesh) is typically sufficient.

  • Mobile Phase Optimization (TLC):

    • Begin by screening various solvent systems using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate).

    • To improve the separation of basic compounds like piperidines and reduce tailing, add a small amount of a tertiary amine (e.g., triethylamine, typically 0.1-1%) to the mobile phase.[7]

  • Column Packing and Loading:

    • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

    • Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the optimized mobile phase, collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure desired diastereomer and evaporate the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution for many diastereomers.
Mobile Phase Hexane/Ethyl Acetate with 0.5% TriethylamineThe non-polar/polar mixture allows for tuning of polarity, while the amine additive improves peak shape for basic analytes.[7]
Gradient Isocratic or shallow gradientA shallow gradient may be necessary if the diastereomers have very similar retention factors.
Q3: My diastereomers are inseparable by standard silica gel chromatography. What advanced chromatographic techniques can I employ?

A3: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

For diastereomers that are difficult to separate by conventional methods, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful tool.[8][9][10] While often used for enantiomeric separations, chiral columns can also provide excellent resolution of diastereomers.

Workflow for Chiral HPLC Method Development:

G cluster_0 Method Development Workflow Column_Selection Select Chiral Stationary Phase (CSP) (e.g., Chiralcel OD, Chiralpak AS) Mobile_Phase_Screening Screen Mobile Phases (Normal Phase: Hexane/IPA Reversed Phase: ACN/Water) Column_Selection->Mobile_Phase_Screening Initial Choice Additive_Optimization Optimize Additives (e.g., Diethylamine for NP, TFA for RP) Mobile_Phase_Screening->Additive_Optimization Baseline Separation? Parameter_Tuning Tune Flow Rate & Temperature Additive_Optimization->Parameter_Tuning Improved Peak Shape? Method_Validation Validate Method (Resolution, Tailing Factor) Parameter_Tuning->Method_Validation Optimized Resolution?

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection:

    • Cellulose-based or amylose-based CSPs are excellent starting points. Columns like Chiralcel® OD or Chiralpak® AS-H have demonstrated broad applicability for resolving various isomers.[9][11]

  • Mobile Phase Selection:

    • Normal Phase: Typically consists of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[8] The ratio is adjusted to achieve optimal retention and resolution.

    • Additives: For basic compounds like your piperidinol, adding a small amount of an amine like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase is often crucial to prevent peak tailing and improve resolution.[7]

  • Detection:

    • UV detection may be possible if the molecule possesses a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.[10]

  • Scale-Up:

    • Once an analytical method is established, it can be scaled up to semi-preparative or preparative HPLC to isolate larger quantities of the pure diastereomer.[12]

Parameter Starting Conditions Notes
Column Chiralpak® AS-H (4.6 x 250 mm, 5 µm)A versatile column for a wide range of chiral separations.
Mobile Phase n-Hexane : Isopropanol (98:2) + 0.1% DEAA common starting point for normal-phase chiral separations. The ratio can be adjusted as needed.
Flow Rate 0.9 mL/minTypical for analytical scale.
Detection UV at 220 nm (if applicable) or ELSDChoose based on the analyte's properties.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Pharmaceutical Analysis & Analytical Chemistry. Retrieved from [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). Molecules. Retrieved from [Link]

  • (3S,4R,5R)-3-(2-Hydroxyethyl)piperidine-3,4,5-triol as an isofagomine analogue: synthesis and glycosidase inhibition study. (n.d.). Academia.edu. Retrieved from [Link]

  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. (1994). Journal of Chromatography A. Retrieved from [Link]

  • Separation of diastereomers by extractive distillation. (n.d.). Google Patents.
  • Chiral resolution. (n.d.). chemeurope.com. Retrieved from [Link]

  • Tetrahedron. (n.d.). CNR-IRIS. Retrieved from [Link]

  • How to separate the stereoisomers compond in reaction mixture? (2024). ResearchGate. Retrieved from [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved from [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (n.d.). Arkat USA. Retrieved from [Link]

  • Synthesis, Resolution and Absolute Configuration of 2,3-Dihydro-2-Tert-Butyl-3-N-Benzylquinazolin-4-One: A Possible Chiral Auxiliary for Synthesis of β-Amino Cyclohexancarboxylic Acid. (2014). International Journal of Organic Chemistry. Retrieved from [Link]

  • Direct Crystallization of Enantiomers and Dissociable Diastereomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Appendix III Chromatographic Separation Techniques. (n.d.). British Pharmacopoeia. Retrieved from [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2023). Hokkaido University. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). chemrevlett.com. Retrieved from [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). MDPI. Retrieved from [Link]

  • Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. (2000). Journal of Chromatography A. Retrieved from [Link]

  • Bridging Chiral de-tert -Butylcalix[12]arenes: Diastereomeric Crystallization-Based Optical Resolution and Determination of Absolute Configuration. (2018). Chemistry – An Asian Journal. Retrieved from [Link]

  • Method for separating tertiary butyl alcohol from water through azeotropy rectification in non-homogeneous phase. (n.d.). Google Patents.
  • Separation of tert‐Butyl Alcohol‐Water Mixtures by a Heterogeneous Azeotropic Batch Distillation Process. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Section 1: Troubleshooting Asymmetric Hydrogenation of Pyridines

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis . The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics such as paroxetine, donepe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis .

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics such as paroxetine, donepezil, and niraparib. However, the stereoselective construction of these nitrogen heterocycles presents significant synthetic challenges, including catalyst poisoning, poor diastereomeric ratios (dr), and low enantiomeric excess (ee).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these bottlenecks.

Q: My transition-metal catalyst (e.g., Ir, Ru, or Rh) deactivates rapidly during the direct asymmetric hydrogenation of pyridines. How can I prevent this? A: Catalyst poisoning in this context is almost always caused by the strong coordination of the basic nitrogen atom of the resulting piperidine product (or the pyridine substrate itself) to the transition metal center.

  • The Mechanistic Solution: You must reduce the electron density on the nitrogen atom. This is achieved through substrate activation. A highly effective, atom-economical approach is the use of a traceless activator like trichloroisocyanuric acid (TCCA). TCCA generates hydrogen halide (HCl) in situ, which protonates the pyridine to form a pyridinium salt[1]. Protonation serves a dual purpose: it disrupts the resonance stability of the aromatic ring (making it easier to reduce) and prevents the nitrogen lone pair from binding to the chiral catalyst (e.g., [Ir(COD)Cl]₂/(R)-SegPhos).

Q: I need to install multiple contiguous stereocenters on the piperidine ring, but my standard homogeneous hydrogenation yields racemic mixtures. What is the alternative? A: When targeting multiple stereocenters (e.g., 3-, 4-, and 5-substituted piperidines), consider an auxiliary-based heterogeneous hydrogenation approach. By attaching a chiral oxazolidinone auxiliary to the C2 position of the pyridine, you can perform the hydrogenation over a standard achiral heterogeneous catalyst like PtO₂ or Pd(OH)₂/C in acidic media (acetic acid)[2].

  • Causality: Upon protonation, hydrogen bonding between the pyridinium and the oxazolidinone moiety forces the auxiliary into a coplanar conformation. The bulky substituent on the auxiliary (e.g., an isopropyl or tert-butyl group) effectively shields one diastereotopic π-face of the pyridine ring, directing hydrogen transfer exclusively to the opposite face[2].

G A Pyridine Substrate D Pyridinium Salt (Activated) A->D B TCCA (Activator) C In situ HCl Generation B->C C->D Protonation E [Ir(COD)Cl]2 / Chiral Ligand + H2 (Catalysis) D->E Prevents catalyst poisoning F Chiral Piperidine (>90% ee) E->F Stereoselective Reduction

Pathway of in situ activation preventing catalyst poisoning during pyridine hydrogenation.

Section 2: Troubleshooting Reductive Transamination & Transfer Hydrogenation

Q: I cannot use high-pressure hydrogen gas in my facility. Is there a safe, highly stereoselective alternative for reducing pyridiniums to chiral piperidines? A: Yes. You can bypass H₂ gas entirely by utilizing a rhodium-catalyzed reductive transamination process[3].

  • The Mechanistic Solution: By treating a simple pyridinium salt with a chiral primary amine (such as (R)-(+)-α-methylbenzylamine) and using formic acid as the hydride source, you can achieve asymmetric transfer hydrogenation (ATH).

  • Causality: The chiral primary amine undergoes transamination with the pyridinium nitrogen moiety under reducing conditions. The pre-existing chirality of the amine dictates the facial selectivity of the subsequent ring closure and reduction steps, effectively transferring chirality to the newly formed piperidine ring without requiring a chiral transition metal ligand[4].

G N1 Pyridinium Salt N3 [Cp*RhCl2]2 + HCOOH (Transfer Hydrogenation) N1->N3 N2 Chiral Primary Amine (e.g., (R)-α-MBA) N2->N3 N4 Transamination Intermediate (Ring Opened) N3->N4 Hydride Transfer N5 Chiral Piperidine Product (High dr/ee) N4->N5 Ring Closure & Chirality Transfer

Workflow for Rh-catalyzed reductive transamination using a chiral amine auxiliary.

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation via Traceless Activation[1]

Objective: Synthesis of chiral piperidines from 2-substituted pyridines.

  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with [Ir(COD)Cl]₂ (1.0 mol %), (R)-SegPhos (2.2 mol %), and anhydrous THF (2.0 mL). Stir for 15 minutes to pre-form the catalyst complex.

  • Activation: Add the 2-substituted pyridine substrate (0.2 mmol) and Trichloroisocyanuric acid (TCCA, 1.0 equiv) to the mixture.

    • Validation Checkpoint 1: Monitor by TLC or crude ¹H NMR after 10 minutes. The shift of aromatic protons downfield confirms the in situ generation of HCl and the quantitative formation of the pyridinium salt.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 800 psi. Heat the reaction to 80 °C and stir for 24 hours.

  • Workup: Carefully vent the H₂ gas. Basify the mixture with saturated aqueous Na₂CO₃ (to neutralize the HCl and free-base the piperidine). Extract with EtOAc (3 × 10 mL).

    • Validation Checkpoint 2: Perform chiral HPLC on the crude extract. A successful run should yield >95% conversion and >85% ee.

Protocol B: Rhodium-Catalyzed Reductive Transamination[3]

Objective: Synthesis of chiral piperidines without H₂ gas.

  • Reaction Setup: To a Schlenk tube, add the pyridinium salt (0.5 mmol),[Cp*RhCl₂]₂ (2.5 mol %), and (R)-(+)-α-methylbenzylamine (1.2 equiv).

  • Reduction: Add an azeotropic mixture of formic acid/triethylamine (5:2, 2.0 mL) dropwise at 0 °C. Warm to 40 °C and stir for 16 hours.

    • Validation Checkpoint 1: Gas evolution (CO₂) should be observed upon addition of the FA/TEA mixture, indicating active transfer hydrogenation.

  • Cleavage (Optional): If the N-benzyl group needs to be removed, subject the crude mixture to standard Pd/C hydrogenolysis (1 atm H₂, MeOH).

    • Validation Checkpoint 2: ¹H NMR of the purified product should show the disappearance of the benzylic protons (δ ~3.8 ppm) and the preservation of the piperidine ring protons.

Section 4: Quantitative Data Presentation

The following table summarizes the expected outcomes and optimal conditions for the troubleshooting methods discussed above, allowing for rapid experimental selection.

Synthetic StrategyCatalyst SystemActivator / Hydride SourceSubstrate ScopeTypical Yield (%)Enantiomeric Excess (ee)Key Advantage
Direct Asymmetric Hydrogenation [1][Ir(COD)Cl]₂ / (R)-SegPhosTCCA (generates HCl in situ) / H₂ (800 psi)2-Alkyl/Aryl Pyridines85 - 99%86 - 99%Traceless activation; no auxiliary cleavage required.
Auxiliary-Based Hydrogenation [2]Pd(OH)₂/C or PtO₂Acetic Acid / H₂ (100 bar)3,4,5-Substituted Pyridines80 - 95%Up to 98%Enables up to 4 contiguous stereocenters (all-cis).
Reductive Transamination [3][Cp*RhCl₂]₂(R)-α-MBA / Formic AcidPyridinium Salts70 - 92%90 - 98%Avoids high-pressure H₂ gas; excellent functional group tolerance.
Nitro-Mannich Cascade [5]Bifunctional OrganocatalystImines / LiAlH₄ (for final reduction)γ-nitro esters60 - 85%Up to 90%Rapid assembly of heavily decorated, polycyclic piperidines.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I scale up the Ir-catalyzed TCCA hydrogenation to multi-gram quantities? A: Yes. The traceless activation strategy is highly scalable because it avoids the mass-intensive installation and removal of stoichiometric activating groups (like chloroformates or benzyl bromides)[1]. Ensure your autoclave has sufficient cooling capacity, as the in situ generation of HCl by TCCA can be mildly exothermic on a large scale.

Q: In the organocatalytic nitro-Mannich/lactamization cascade, how do I selectively reduce the lactam without destroying my installed stereocenters? A: Chemoselective reduction is critical here. While exhaustive reduction with strong reagents might epimerize sensitive stereocenters, short exposure of the denitrated heterocycle to LiAlH₄ in THF at low temperatures, followed by a controlled quench, selectively reduces the lactam carbonyl to the piperidine ring while perfectly preserving the contiguous stereocenters[5].

Q: Does the rhodium-catalyzed transfer hydrogenation tolerate reducible functional groups? A: Yes. Because this method utilizes formic acid as the hydride source rather than high-pressure H₂ gas, it exhibits superior functional group tolerance. It successfully preserves reducible moieties such as halogens (including fluorine), alkenes, and certain heterocycles that would otherwise be cleaved or reduced under standard transition-metal hydrogenation conditions[3].

Section 6: References

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator Source: Organic Letters (ACS Publications) URL:[Link]

  • Efficient Asymmetric Hydrogenation of Pyridines Source: Angewandte Chemie International Edition URL:[Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis URL:[Link]

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in Piperidinol Synthesis

Welcome to the Advanced Technical Support Center for aza-heterocycle synthesis. As a Senior Application Scientist, I frequently consult on scale-up campaigns that stall due to poor diastereomeric ratios (d.r.) in piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for aza-heterocycle synthesis. As a Senior Application Scientist, I frequently consult on scale-up campaigns that stall due to poor diastereomeric ratios (d.r.) in piperidinol intermediates. Achieving high stereocontrol in these systems requires moving beyond textbook generalizations to address the specific kinetic, thermodynamic, and steric factors that dictate facial selectivity.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your piperidinol syntheses are robust and reproducible.

Part 1: Frequently Asked Questions (Mechanistic Foundations)

Q1: Why am I losing diastereoselectivity during the hydride reduction of N-protected 3-piperidones? A: Poor facial selectivity usually stems from using small, unhindered reducing agents (like NaBH₄) that do not adequately differentiate between the axial and equatorial attack trajectories. To achieve high syn-diastereoselectivity, you must leverage Cram model-based chelation control. By switching to a bulky reagent like L-Selectride, the lithium ion coordinates with the C-4 or C-5 oxygen substituents and the carbonyl oxygen, locking the conformation. The bulky sec-butyl groups then force the hydride to attack from the less hindered face, yielding the syn-isomer with high selectivity[1].

Q2: Standard reductions fail for my densely substituted tetrahydropyridine precursors. How can I install the hydroxyl group stereoselectively? A: When steric bulk blocks standard hydride delivery, you must invert the logic and use substrate-directed functionalization. A highly effective method is the diastereoselective epoxidation followed by regioselective ring-opening. By using a bifunctional reagent like 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, the pendant carboxylic acid group hydrogen-bonds to the substrate's amino group. This interaction overrides inherent steric hindrance, directing the peracid to the more hindered face. Subsequent nucleophilic ring-opening yields densely substituted piperidinols with adjacent tetrasubstituted carbons[2].

Q3: My reaction yields a mixture of enantiomers and diastereomers even when starting from enantiopure material. What is happening? A: You are likely experiencing base-catalyzed epimerization at the C-3 position. The carbon atom bearing the hydroxyl group (or adjacent to the ketone prior to reduction) is highly susceptible to deprotonation under harsh basic conditions or prolonged heating. This forms a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled, destroying your diastereomeric excess (d.e.)[3].

Part 2: Troubleshooting Workflow & Logic

When diagnosing low diastereomeric excess in your piperidinol workflows, follow the logical progression mapped out below to isolate whether the failure is occurring during the reaction (kinetic control) or during the workup (thermodynamic epimerization).

G Start Issue: Low d.e. in Piperidinol Synthesis CheckEpim Check for C-3 Epimerization Start->CheckEpim CheckRed Evaluate Reduction Facial Selectivity Start->CheckRed BaseIssue Base-Catalyzed Enolate Formation? CheckEpim->BaseIssue FixBase Action: Neutralize workup or use milder conditions BaseIssue->FixBase Yes Steric Insufficient Steric Bulk of Hydride? CheckRed->Steric FixSteric Action: Switch to L-Selectride / Ru-catalyst Steric->FixSteric Yes

Caption: Troubleshooting logic for resolving low diastereomeric excess in piperidinol synthesis.

Part 3: Quantitative Data Summary

The choice of reducing agent fundamentally alters the stereochemical outcome of piperidinone reductions. Below is a comparative summary of typical reduction conditions and their mechanistic impact on diastereoselectivity.

Table 1: Impact of Reaction Conditions on Diastereomeric Excess (d.e.)

Reducing AgentReaction ConditionsPredominant DiastereomerTypical d.e. (%)Mechanistic Rationale
NaBH₄ MeOH, 0 °CAnti20–30%Small hydride radius; poor facial discrimination leads to mixed attack trajectories.
L-Selectride THF, -78 °C to RTSyn>90%Bulky hydride; Cram chelation control via Li⁺ coordination locks conformation[1].
Ru/C (H₂) EtOAc, 50 °C, 5 barCis80–90%Heterogeneous surface delivery of H₂ physically restricts attack to a single face[3].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, protocols must contain internal validation checkpoints. The following methodologies are engineered to prevent common failure modes.

Protocol A: Diastereoselective Reduction of 3-Piperidone using L-Selectride

Objective: Achieve >90% syn-diastereoselectivity via chelation control.

  • System Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-protected 3-piperidone (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures maximize the thermodynamic stability of the lithium-chelated intermediate, preventing conformational flipping.

  • Reagent Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 2 hours, then allow to slowly warm to room temperature.

  • Self-Validation Checkpoint 1 (Conversion): Quench a 50 µL aliquot in saturated NH₄Cl and analyze via TLC/LC-MS. Do not proceed to oxidative workup until the ketone is >99% consumed. Unreacted ketone can complicate isolation and skew d.e. calculations.

  • Oxidative Quench: Cool back to 0 °C. Carefully add 10% aqueous NaOH, followed by dropwise addition of 30% H₂O₂ to oxidize the organoborane byproduct.

  • Self-Validation Checkpoint 2 (pH Control): Monitor the pH during the final aqueous extraction. Ensure the aqueous layer does not exceed pH 9 for prolonged periods to prevent base-catalyzed epimerization of the newly formed C-3 stereocenter[3]. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Directed Epoxidation & Ring-Opening of Tetrahydropyridines

Objective: Synthesize densely substituted piperidinols via H-bond directed facial selectivity.

  • In Situ Reagent Generation: In a reaction vial, combine 3,4,5,6-tetrafluorophthalic anhydride and 30% aqueous H₂O₂ in THF to generate the bifunctional reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid.

  • Directed Epoxidation: Add the tetrahydropyridine precursor (1.0 equiv) to the mixture at 0 °C. Stir for 4 hours.

  • Self-Validation Checkpoint 1 (Facial Selectivity): The pendant carboxylic acid of the reagent will hydrogen-bond to the substrate's amino group. This is a self-directing step; if the amino group is heavily protected (e.g., with a bulky, non-H-bonding group), the directing effect will fail. Ensure the protecting group strategy allows for H-bond acceptance[2].

  • Nucleophilic Ring-Opening: Isolate the epoxide intermediate, dissolve in a nucleophilic solvent (e.g., MeOH or H₂O), and add a catalytic amount of Lewis acid (e.g., BF₃·OEt₂) to facilitate regioselective ring-opening to the final piperidinol.

Pathway Tetrahydropyridine Tetrahydropyridine Precursor Hbond H-Bonding via Pendant Carboxylic Acid Tetrahydropyridine->Hbond Epox Diastereoselective Epoxidation (Syn) Hbond->Epox Overcomes Sterics RingOpen Regioselective Ring-Opening Epox->RingOpen H2O / Alcohols Product Highly Substituted Piperidinol RingOpen->Product

Caption: Mechanism of H-bond directed diastereoselective epoxidation and ring-opening.

Sources

Optimization

Technical Support Center: Diastereoselective Crystallization of Piperidine Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the diastereoselective crystallization of piperidine-containing compounds, specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the diastereoselective crystallization of piperidine-containing compounds, specifically focusing on their hydrochloride salts. As a process rooted in fundamental thermodynamic and kinetic principles, diastereoselective crystallization can be challenging. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section establishes the core concepts that underpin the troubleshooting guide. A firm grasp of these principles is the first step toward diagnosing and solving experimental challenges.

Q1: What is the fundamental principle of diastereoselective crystallization?

Diastereoselective crystallization is a powerful technique for separating stereoisomers. The core principle lies in the different physical properties of diastereomers. Unlike enantiomers, which have identical physical properties (e.g., solubility, melting point) in an achiral environment, diastereomers possess distinct physical characteristics.[1][2]

This technique typically involves one of two scenarios:

  • Classical Resolution: A racemic mixture of a chiral piperidine (a 50:50 mix of two enantiomers) is reacted with a single, pure enantiomer of a chiral resolving agent (often a chiral acid like tartaric or mandelic acid for a basic piperidine).[3][4] This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent, allowing the less soluble diastereomer to be selectively crystallized.[3]

  • Separation of Diastereomeric Mixtures: A synthetic process may yield a mixture of diastereomers (e.g., a piperidine ring with substituents at the 2 and 3 positions, creating four possible stereoisomers). In this case, the goal is to separate one diastereomer from the others. Converting the mixture to their hydrochloride salts can alter their crystal packing and solubility properties, enabling the selective crystallization of a single diastereomer's HCl salt.

This guide will focus primarily on the second, more direct scenario, but the principles and troubleshooting steps are broadly applicable to both.

Q2: Why use hydrochloride salts for this process?

The formation of a hydrochloride salt serves several critical purposes in pharmaceutical development and crystallization processes:

  • Improved Crystallinity: The introduction of a strong ionic interaction between the piperidine nitrogen and the chloride ion can significantly enhance the molecule's ability to form a well-ordered, stable crystal lattice, which is often difficult to achieve with the free base.

  • Solubility Modification: Salt formation drastically alters the solubility profile of the parent molecule. By converting a mixture of diastereomeric free bases to their HCl salts, the relative solubilities between the diastereomers may be magnified in a specific solvent system, creating a viable window for selective crystallization.

  • Stability and Handling: Hydrochloride salts are generally more stable, less hygroscopic, and have better solid-state handling properties than their corresponding free bases, making them ideal for pharmaceutical formulations.[5]

Q3: What is a ternary phase diagram and why is it important?

A ternary phase diagram is a graphical representation of the solid-liquid phase equilibrium of a three-component system.[6][7] In the context of classical resolution, this would be the two diastereomeric salts and the solvent. For separating diastereomeric HCl salts, it would be the two diastereomer salts and the solvent. These diagrams are crucial for understanding and optimizing a crystallization process because they can predict the outcome at equilibrium.[8][9] They help identify the regions of temperature and concentration where only the desired diastereomer will crystallize, thus maximizing both yield and purity.[10]

Q4: How do I determine the diastereomeric excess (d.e.) of my product?

A robust analytical method is essential for a self-validating protocol. The most common and reliable techniques for determining diastereomeric purity are:

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (for resolving enantiomers) or a standard achiral phase (which can often separate diastereomers).

  • Supercritical Fluid Chromatography (SFC): Often provides excellent separation of stereoisomers.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to distinguish between diastereomers, as the different spatial arrangements lead to distinct chemical shifts for certain protons. Integration of the unique signals allows for quantification.

It is critical to develop a validated analytical method before beginning optimization experiments.[12]

Part 2: Troubleshooting Guide for Diastereoselective Crystallization

This section is structured to address specific, common problems encountered during experiments.

Issue 1: No Crystallization Occurs

You have prepared a solution of the diastereomeric hydrochloride salts, but no solid precipitates upon cooling or standing.

Primary Cause: The diastereomeric salts are too soluble in the chosen solvent system, and the solution is not supersaturated.[13]

Troubleshooting Workflow

No_Crystallization start Problem: No Crystals Form cause Cause: Insufficient Supersaturation (Salts are too soluble) start->cause sub_cause1 Action 1: Increase Concentration cause->sub_cause1 sub_cause2 Action 2: Screen New Solvents cause->sub_cause2 sub_cause3 Action 3: Add Anti-Solvent cause->sub_cause3 sub_cause4 Action 4: Induce Nucleation (Seeding) cause->sub_cause4 sol1_desc Slowly evaporate solvent or prepare a more concentrated solution. Caution: Avoid oiling out. sub_cause1->sol1_desc How? sol2_desc Test solvents with lower polarity or different hydrogen bonding capacity. (e.g., switch from alcohols to esters or ethers). sub_cause2->sol2_desc How? sol3_desc Slowly add a miscible solvent in which the salts are poorly soluble (e.g., heptane into ethyl acetate). Slow addition is critical. sub_cause3->sol3_desc How? sol4_desc If a crystal can be obtained (e.g., by scratching or fast evaporation), add a single seed to a supersaturated solution. sub_cause4->sol4_desc How? Cooling_Profiles cluster_0 Poor Selectivity cluster_1 Good Selectivity A High Temp (Dissolved) B Low Temp (Crystallized) A->B Rapid 'Crash' Cooling C High Temp (Dissolved) D Metastable Zone (Slow Nucleation/Growth) C->D Slow Cooling Step 1 E Low Temp (Crystallized) D->E Slow Cooling Step 2 Full_Workflow start Start Mixture of Diastereomeric Piperidine Free Bases step1 HCl Salt Formation Treat with HCl in a suitable solvent (e.g., Ether, IPA) start:f0->step1:f0 step2 Diastereoselective Crystallization Execute Protocol 1: Dissolution, Cooling, Seeding step1:f0->step2:f0 step3 Isolation Filtration & Washing step2:f0->step3:f0 step4 Analysis Check d.e. of crystals and mother liquor via HPLC/SFC step3:f0->step4:f0 decision d.e. > 99%? step4:f0->decision rework Rework Recrystallize or Re-optimize Conditions decision->rework:f0 No step5 Liberation (Optional) Execute Protocol 2: Basify and Extract decision->step5:f0 Yes rework:f0->step2:f0 Retry Crystallization end_product Final Product Diastereomerically Pure Piperidine Free Base or HCl Salt step5:f0->end_product:f0

Caption: General workflow for the purification of a diastereomeric piperidine via HCl salt crystallization.

This guide provides a framework for addressing the common challenges in diastereoselective crystallization. Success in this field relies on systematic experimentation, careful observation, and a solid understanding of the underlying physical chemistry.

References

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • ResearchGate. (n.d.). Binary melting point phase diagram of diastereomeric mixtures and.... Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 03). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 209-220. DOI:10.1039/D2CE01490D. Retrieved from [Link]

  • Madarász, J. (2026). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. Molecules, 31(4), 623. DOI: 10.3390/molecules31040623. Retrieved from [Link]

  • Madarász, J. (2026, February 11). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Ebbers, E. J., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved from [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Retrieved from [Link]

  • Pescitelli, G., et al. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Retrieved from [Link]

  • Vedejs, E. (2006, May 13). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. Retrieved from [Link]

  • Kelly, C. B., et al. (2023, March 28). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00077J. Retrieved from [Link]

  • Oestreich, M., & H. T. T. Le. (2014, February 11). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: C-H Functionalization of Piperidine Rings

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the C-H functionalization of piperidine rings. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the C-H functionalization of piperidine rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful, yet often challenging, transformations. As a key scaffold in medicinal chemistry, the ability to precisely functionalize the piperidine ring opens new avenues for molecular design.[1][2] However, the low reactivity of sp³ C-H bonds and the presence of multiple, electronically similar positions present significant hurdles.[3][4]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to rationalize your observations and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered in piperidine C-H functionalization, providing a systematic approach to diagnosis and resolution.

Question 1: My reaction is producing a mixture of C2, C3, and C4-functionalized isomers. How can I achieve regioselectivity?

Answer:

Achieving site-selectivity is the central challenge in piperidine functionalization.[5] The ring's C-H bonds have distinct electronic and steric environments that must be understood and controlled.

  • C2-H (α-position): These bonds are electronically activated due to their proximity to the nitrogen atom, which can stabilize a partial positive charge during C-H cleavage.[6][7] However, they are also the most sterically hindered.[6][7]

  • C3-H (β-position): These bonds are the most electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen, making them inherently difficult to functionalize directly.[6][7]

  • C4-H (γ-position): These bonds are sterically the most accessible but are less electronically activated than the C2 position.[6]

Controlling the site of reaction requires overriding these inherent biases.

Causality & Solutions:

  • Employ a Directing Group (DG): This is the most powerful strategy for enforcing regioselectivity. A directing group, typically installed on the piperidine nitrogen, contains a heteroatom that coordinates to the metal catalyst. This coordination event forms a metallacycle intermediate, positioning the catalyst to cleave a specific C-H bond.[8]

    • Actionable Advice: Select a directing group known to favor your desired position. Pyridyl, amide, and carbamate groups are common and can be tuned to direct to different positions.[5][9] For example, 8-aminoquinoline amides are powerful directing groups for C4 functionalization.[10]

  • Leverage Steric Hindrance: You can exploit sterics to your advantage.

    • Actionable Advice: To favor the C4 position, use a bulky directing group or protecting group on the nitrogen.[5] This physically shields the C2 positions, making the C4 C-H bonds the most accessible for the catalyst.[5][6] Similarly, bulky ligands on the metal catalyst can also enhance selectivity for the less hindered C4 site.

  • Modify the Catalyst and Ligand System: The choice of metal catalyst and its associated ligands is critical, as different systems have intrinsic electronic and steric preferences.[11][12][13]

    • Actionable Advice: Screen different catalysts and ligands. For palladium-catalyzed reactions, varying the phosphine or N-acyl amino acid ligand can dramatically alter the regiochemical outcome.[11][12] Rhodium catalysts are also effective and show different selectivity profiles.[6]

Troubleshooting Flowchart for Poor Regioselectivity

start Problem: Poor Regioselectivity (Mixture of C2/C3/C4 Isomers) dg_check Are you using a directing group (DG)? start->dg_check no_dg Solution: Install a Directing Group. This is the primary method to control selectivity. dg_check->no_dg No yes_dg Analyze DG & Conditions dg_check->yes_dg Yes c2_favored Is C2 functionalization dominating but C4 desired? yes_dg->c2_favored c4_favored Is C4 functionalization dominating but C2 desired? yes_dg->c4_favored increase_sterics Solution: 1. Increase steric bulk of DG/N-protecting group. 2. Use a bulkier ligand on the catalyst. c2_favored->increase_sterics decrease_sterics Solution: 1. Reduce steric bulk of DG/N-protecting group. 2. Use a less sterically demanding ligand. c4_favored->decrease_sterics other_issues Still no selectivity? increase_sterics->other_issues decrease_sterics->other_issues change_catalyst Solution: Screen different metal catalysts (e.g., Pd, Rh, Ru) or ligands. Their intrinsic preferences vary. other_issues->change_catalyst

Caption: Decision tree for troubleshooting poor regioselectivity.

Question 2: My reaction has a low yield or stalls before completion. What are the likely causes?

Answer:

Low conversion is a frequent frustration that can stem from catalyst deactivation, suboptimal reaction conditions, or competing side reactions.

Causality & Solutions:

SymptomPotential CauseSuggested Solution
Reaction starts but stops prematurely Catalyst Deactivation: The active catalyst is being consumed or inhibited. This can be due to oxidation from trace air/moisture or buildup of inhibitory byproducts like iodide.[5][10]1. Ensure an Inert Atmosphere: Rigorously degas solvents and use a well-sealed reaction vessel under Argon or Nitrogen.[5] 2. Additives: Include additives that can stabilize the catalyst or scavenge byproducts. For Pd catalysis, ligands can prevent catalyst decomposition.[10] Silver salts (e.g., AgOAc) are often used to scavenge halide ions.
Consistently low yield across multiple runs Suboptimal Reaction Conditions: The temperature, solvent, or concentration may not be ideal for the specific substrate and catalyst system.1. Optimize Temperature: Reaction rates are highly sensitive to temperature.[14] Systematically screen a range of temperatures. 2. Screen Solvents: Solvent polarity can dramatically affect the stability of intermediates and transition states, thereby influencing the reaction rate.[14][15] Common solvents include DCE, Toluene, or polar aprotic solvents.
Formation of multiple, non-isomeric byproducts Competing Side Reactions: The reagents may be participating in undesired pathways. A common side reaction is hydrodehalogenation of the aryl halide coupling partner.[5]1. Adjust Stoichiometry: Using a slight excess of one reactant (e.g., the piperidine) can sometimes suppress byproduct formation.[5] 2. Change the Base: The choice of base is critical. It can influence the rate of the desired reaction versus side reactions.[5] Screen inorganic (K₂CO₃, Cs₂CO₃) and organic (Et₃N) bases.
Starting material is consumed, but desired product is not the major species Product Instability/Degradation: The desired product may be unstable under the reaction conditions, especially at elevated temperatures over long reaction times.1. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction. If product concentration peaks and then declines, degradation is likely. 2. Reduce Temperature/Time: Once optimal conditions are identified, try to run the reaction at the lowest possible temperature and for the shortest time required for full conversion.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right directing group (DG) for my application?

The choice of DG is a balance between directing ability, ease of installation, and ease of removal.

  • For C2 (α) Arylation: Pyridyl directing groups are very common and effective for Ru-catalyzed arylations.[9][16] Thioamides have also emerged as powerful DGs for enantioselective α-functionalization.[16]

  • For C4 (γ) Arylation: Bidentate directing groups that form a larger, less-strained metallacycle are preferred. The aminoquinoline (AQ) amide DG is a classic example used in palladium catalysis.[10]

  • Removability: A critical consideration is whether the DG can be removed post-functionalization. Some DGs, like triazenes, are designed for facile removal under mild conditions.[17] Pyridyl groups can also be removed, though it often requires a two-step sequence.[8]

Q2: What is the mechanistic role of common additives like silver or copper salts?

These additives are not always mechanistically innocent and play several key roles:

  • Oxidant: In many Pd(II)/Pd(0) catalytic cycles, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[18][19] Cu(OAc)₂ or AgOAc often serve this purpose.

  • Halide Scavenger: In reactions involving aryl halides, the buildup of halide ions (especially iodide) can coordinate to the metal center and inhibit catalysis.[10] Silver salts (AgOAc, Ag₂CO₃) precipitate the halide as AgX, removing it from the reaction medium and maintaining catalyst activity.

  • Transmetalation Agent (in some cases): While less common in C-H activation itself, copper salts can be involved in subsequent cross-coupling steps.

Q3: Can I perform C-H functionalization on a piperidine ring without a directing group?

Yes, but it is significantly more challenging to control. These reactions typically rely on the inherent reactivity of the C-H bonds and often require specific types of catalysis.

  • Photoredox Catalysis: This approach uses light to generate a radical at the α-position (C2) of the nitrogen, which can then be trapped by a coupling partner.[2][20] This method often shows good selectivity for the C2 position.

  • Intramolecular Hydride Transfer: Certain substrates can be designed to undergo an intramolecular hydride transfer, leading to cyclization and the formation of a functionalized piperidine ring.[21]

  • Aerobic C-H Activation: Some methods use oxygen from the air to generate radical intermediates for functionalization, avoiding the need for directing groups or metal catalysts.[22][23]

Q4: What is the general catalytic cycle for a directed, palladium-catalyzed C-H arylation?

For a typical reaction using a bidentate directing group (like an aminoquinoline amide) and an aryl iodide, the process is widely believed to follow a Pd(II)/Pd(IV) cycle.

Simplified Pd(II)/Pd(IV) Catalytic Cycle

A Pd(II) Precatalyst B I. C-H Activation (Concerted Metalation-Deprotonation) Palladacycle Intermediate [Pd(II)] A->B C II. Oxidative Addition (Ar-I adds to Pd) [Pd(IV)] Intermediate B->C Turnover-determining for some systems D III. Reductive Elimination (C-C bond forms) Returns to [Pd(II)] C->D Rate-determining for some systems D->B Catalytic Turnover prod Arylated Piperidine-DG D->prod sub Piperidine-DG + Base sub->B ari Ar-I ari->C

Caption: A simplified Pd(II)/Pd(IV) cycle for directed C-H arylation.

  • C-H Activation/Cleavage: The Pd(II) catalyst coordinates to the directing group, and a C-H bond is cleaved (often with the help of a base or carboxylate additive) to form a five- or six-membered palladacycle intermediate. This step is often reversible.[10][24]

  • Oxidative Addition: The aryl halide (Ar-I) adds to the Pd(II) center, oxidizing it to a high-energy Pd(IV) intermediate. This step can be stereo-determining.[10]

  • Reductive Elimination: The new C-C bond is formed as the aryl group and the piperidine ring are eliminated from the Pd(IV) center. This regenerates a Pd(II) species, which can re-enter the catalytic cycle. This step is often the turnover-limiting step of the entire process.[10]

Experimental Protocols

Disclaimer: These are general protocols and must be adapted and optimized for specific substrates and reaction scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation of N-Amide Piperidine

This protocol is based on general principles for C4-arylation using an aminoquinoline directing group.[10]

Materials:

  • N-(quinolin-8-yl)piperidine-1-carboxamide derivative (1.0 eq)

  • Aryl Iodide (1.2 - 1.5 eq)

  • Pd(OAc)₂ (5-10 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • Pivalic Acid (PivOH) (30 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the N-amide piperidine substrate, aryl iodide, Pd(OAc)₂, K₂CO₃, and PivOH under a positive pressure of inert gas.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it in a pre-heated oil bath at the desired temperature (typically 100-130 °C).

  • Stir the reaction vigorously for the required time (12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the C4-arylated product.

Protocol 2: Removal of a Pyridine Directing Group

This protocol outlines a two-step "quaternization-hydride reduction" approach for removing a 2-pyridyl directing group.[8]

Step A: Quaternization

  • Dissolve the N-(pyridin-2-yl)piperidine product (1.0 eq) in a suitable solvent (e.g., Acetone or CH₃CN).

  • Add an alkylating agent, such as methyl iodide (MeI) or methyl triflate (MeOTf) (1.5 - 2.0 eq).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting material is fully consumed (monitor by TLC).

  • The pyridinium salt may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure. The crude salt is often used directly in the next step.

Step B: Hydride Reduction

  • Dissolve or suspend the crude pyridinium salt from Step A in a solvent such as Methanol (MeOH) or Ethanol (EtOH).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (3.0 - 5.0 eq), portion-wise. Caution: Gas evolution (H₂).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by the slow addition of water.

  • Perform an aqueous workup: Extract the mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the free, functionalized piperidine.

References

  • managing side reactions in piperidine functionaliz
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. (URL: )
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. (URL: )
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine.
  • Approaches to α-functionalization of piperidines by C H...
  • Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing.
  • C-H bond functionalization via hydride transfer: formation of α-arylated piperidines and 1,2,3,4-tetrahydroisoquinolines via stereoselective intramolecular amination of benzylic C-H bonds. R Discovery. (URL: )
  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. (URL: )
  • Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines - Benchchem. (URL: )
  • Elucidating Ligand-Dependent Selectivities in Pd-Catalyzed C–H Activ
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of - ChemRxiv. (URL: )
  • Palladium-catalyzed enantioselective C-H functionalization via C-H pallad
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. (URL: )
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. (URL: )
  • Synthetic strategies towards C−H functionalization of piperidines at...
  • Opportunities and challenges for direct C-H functionaliz
  • Opportunities and challenges for direct C–H functionaliz
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  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. (URL: )
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  • C-H Bond Functionalizations with Palladium(II)
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  • Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Bentham Science Publishers. (URL: )
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  • Opportunities and challenges for direct C–H functionaliz
  • Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond form
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Reference Data & Comparative Studies

Validation

Conformational Analysis and Performance Guide: cis- vs. trans-4-tert-Butylpiperidin-3-ol

Introduction: The Power of the Conformational Anchor In modern drug discovery, functionalized piperidines are ubiquitous pharmacophores. The stereochemical orientation of substituents on these rings strictly dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Conformational Anchor

In modern drug discovery, functionalized piperidines are ubiquitous pharmacophores. The stereochemical orientation of substituents on these rings strictly dictates their target binding affinity, metabolic stability, and synthetic tractability. This guide provides a comprehensive, objective comparison of the cis and trans diastereomers of 4-tert-butylpiperidin-3-ol.

By utilizing the massive steric bulk of the tert-butyl group (A-value > 4.5 kcal/mol) as a "conformational anchor," we effectively lock the piperidine ring into a single, highly populated chair conformation. This eliminates the complexity of rapid ring-flipping, allowing us to isolate and evaluate the distinct performance profiles of an axial versus an equatorial hydroxyl group.

Part 1: Structural & Conformational Mechanics (The "Why")

To understand the divergent behavior of these two isomers, we must first establish the causality behind their 3D architectures. The tert-butyl group overwhelmingly favors the equatorial position to avoid catastrophic 1,3-diaxial steric clashes with the protons at C2 and C6.

  • trans-4-tert-butylpiperidin-3-ol: Because the 4-tert-butyl group is locked in the equatorial position, the adjacent 3-hydroxyl group must also be equatorial to maintain the trans relationship. This diequatorial (e,e) system is thermodynamically highly stable.

  • cis-4-tert-butylpiperidin-3-ol: With the 4-tert-butyl group locked equatorially, the 3-hydroxyl group is forced into the axial position to maintain the cis geometry. This (e,a) system introduces unfavorable 1,3-diaxial interactions between the 3-OH and the axial protons at C1 (nitrogen) and C5, making it thermodynamically less stable than the trans counterpart.

Conformers cluster_trans trans-Isomer cluster_cis cis-Isomer T_ee Diequatorial (e,e) Highly Stable T_aa Diaxial (a,a) Highly Unstable T_ee->T_aa Ring Flip (Disfavored) C_ea Equatorial t-Bu, Axial OH (e,a) Stable Conformational Lock C_ae Axial t-Bu, Equatorial OH (a,e) Highly Unstable C_ea->C_ae Ring Flip (Disfavored)

Fig 1: Conformational locking driven by the bulky tert-butyl group at C4.

Part 2: Analytical Differentiation (NMR Performance)

When characterizing synthesized batches, ^1^H NMR spectroscopy is the gold standard for diastereomeric differentiation. The causality of this analysis relies on the Karplus equation, which correlates the vicinal coupling constant ( 3J ) with the dihedral angle between adjacent protons.

By focusing on the H3​ proton (the proton attached to the carbon bearing the hydroxyl group), we can definitively assign the stereochemistry based on its coupling with the axial H4​ proton.

Quantitative Data Comparison

Propertytrans-Isomer (Equatorial OH)cis-Isomer (Axial OH)Mechanistic Causality H3​ PositionAxialEquatorialDictated by the locked equatorial 4-tert-butyl group. H3​ H4​ Dihedral Angle~180° (Anti-periplanar)~60° (Gauche)Axial-axial vs. Equatorial-axial geometric relationship.Typical 3JH3,H4​ Value9 – 12 Hz (Large)3 – 5 Hz (Small)Karplus relationship dictates larger J for 180° angles. H3​ Signal MultiplicityBroad doublet of multipletsNarrow multipletAxial protons couple strongly with multiple adjacent axial protons.

Part 3: Chemical Reactivity & Kinetic Performance

The orientation of the hydroxyl group drastically alters the molecule's kinetic profile in downstream synthesis. We can reliably predict this behavior using established models of substituted cyclohexanols[1][2].

Oxidation Kinetics (Secondary Alcohol to Ketone)

Counterintuitively, the thermodynamically less stable cis-isomer (axial OH) oxidizes significantly faster than the trans-isomer[1][3].

  • The Causality: The rate-determining step of chromic acid (Jones) oxidation involves the breakdown of the chromate ester intermediate. As the C3 carbon transitions from an sp^3^ (tetrahedral) to an sp^2^ (planar) geometry to form the ketone, the unfavorable 1,3-diaxial steric strain present in the cis-isomer is permanently relieved[3]. This strain relief lowers the activation energy ( Ea​ ). The trans-isomer lacks this steric driving force, resulting in a slower reaction rate.

Acylation & Esterification Kinetics

For nucleophilic attacks where the oxygen acts as the nucleophile (e.g., reacting with pivaloyl chloride), the trans-isomer (equatorial OH) reacts faster .

  • The Causality: The equatorial OH projects outward from the steric bulk of the piperidine ring, making it highly accessible to incoming electrophiles. Conversely, the axial OH in the cis-isomer is sterically shielded by the 1,3-diaxial protons at C1 and C5, severely retarding the rate of esterification.

Oxidation Cis cis-Isomer (Axial OH) OxAgent Oxidizing Agent (e.g., CrO3 / H+) Cis->OxAgent Trans trans-Isomer (Equatorial OH) Trans->OxAgent TS_Cis Transition State (Relief of 1,3-diaxial strain) OxAgent->TS_Cis Fast Rate (k_cis) TS_Trans Transition State (No strain relief) OxAgent->TS_Trans Slow Rate (k_trans) Ketone 4-tert-butylpiperidin-3-one (sp2 hybridized) TS_Cis->Ketone TS_Trans->Ketone

Fig 2: Kinetic divergence in oxidation driven by transition state strain relief.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Diastereomeric NMR Validation Workflow

This protocol ensures that the sample is pure before stereochemical assignment is made, preventing misinterpretation of mixed spectra.

  • Sample Preparation: Dissolve 10 mg of the purified piperidinol in 0.6 mL of CDCl3. Ensure the solvent contains 0.03% TMS as an internal standard.

  • Internal Validation (Purity Check): Acquire a standard 1D ^1^H NMR spectrum. Integrate the massive singlet at ~0.9 ppm (the tert-butyl group). Set this integration strictly to 9.00 .

  • Signal Identification: Locate the H3​ proton signal, typically appearing downfield between 3.5 – 4.0 ppm due to the deshielding effect of the electronegative oxygen.

  • Stereochemical Assignment:

    • If the H3​ signal integrates to ~1.00 and presents as a broad multiplet with peak-to-peak distances exceeding 9 Hz, the sample is the trans-isomer .

    • If the H3​ signal integrates to ~1.00 and presents as a narrow multiplet (peak-to-peak distances < 5 Hz), the sample is the cis-isomer .

Protocol 2: Comparative Oxidation Kinetics

This protocol utilizes the kinetic differential of the two isomers as a functional validation of their stereochemistry[2].

  • Reaction Setup: In two separate, identical flasks, dissolve 1.0 mmol of the cis and trans isomers respectively in 10 mL of acetone. Cool both to 0 °C.

  • Reagent Addition: Add 1.2 equivalents of standard Jones reagent (CrO3 in aqueous H2SO4) dropwise to each flask simultaneously.

  • Self-Validating TLC Monitoring: Spot both reactions on a single silica TLC plate at 10-minute intervals (Eluent: 1:1 Hexanes/Ethyl Acetate).

Part 5: References

  • Filo. "Oxidation of cis- and trans-4-tert-butylcyclohexanol." askfilo.com. 1

  • Reddit ChemHelp. "Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol." reddit.com. 3

  • Chung, K.-H., & Kim, S. J. "Oxidations of Cyclohexanols by N-Bromosuccinimide and Sodium Hypochlorite." Bull. Korean Chem. Soc. (via lookchem.com). 2

Sources

Comparative

A Researcher's Guide to Differentiating Piperidine Diastereomers using ¹H NMR Spectroscopy

Introduction: The Stereochemical Imperative of Piperidine Scaffolds The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and bioactive natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative of Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and bioactive natural products. Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which serves as a rigid scaffold to present pharmacophoric elements in a well-defined three-dimensional orientation. However, this very rigidity introduces the critical element of stereochemistry. The spatial arrangement of substituents on the piperidine ring—its stereoisomerism—can profoundly alter a molecule's interaction with its biological target, often leading to dramatic differences in efficacy, selectivity, and safety profiles between diastereomers.[1]

For drug development professionals and synthetic chemists, the ability to unambiguously determine the relative stereochemistry of a synthesized piperidine derivative is not merely an academic exercise; it is a fundamental requirement for advancing a compound through the discovery pipeline. Among the arsenal of analytical techniques available, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as the most powerful and accessible tool for elucidating stereochemical relationships in solution.[2][3]

This guide provides an in-depth comparison of the ¹H NMR spectral features of piperidine diastereomers. We will move beyond a simple recitation of data, explaining the underlying physical principles that give rise to observable spectral differences and providing a practical, field-proven workflow for confident stereochemical assignment.

The Conformational Landscape: Understanding the Piperidine Chair

To interpret the ¹H NMR spectrum of a piperidine derivative, one must first understand its conformational behavior. The piperidine ring, much like cyclohexane, predominantly exists in a chair conformation to minimize torsional and angle strain.[2] The presence of the nitrogen atom, however, introduces unique electronic and steric factors. In this conformation, each carbon atom bears two protons (or one proton and one substituent) in distinct spatial environments:

  • Axial (ax): Substituents oriented parallel to the principal C3 axis of the ring.

  • Equatorial (eq): Substituents oriented approximately along the "equator" of the ring.

These two chair conformations can interconvert via a "ring-flip" process. The energetic preference for a substituent to occupy the equatorial position to avoid steric clashes (specifically 1,3-diaxial interactions) often dictates the dominant conformation in solution. This conformational equilibrium is the root cause of the distinct NMR signatures observed for different diastereomers.

G cluster_0 Chair Conformation 1 cluster_1 Chair Conformation 2 a <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>C2-H<SUB>axSUB>TD><TD>TD>TR><TR><TD>C6-H<SUB>eqSUB>TD><TD>TD><TD>C2-H<SUB>eqSUB>TD>TR><TR><TD>TD><TD><B>N1B>TD><TD>TD>TR><TR><TD>C6-H<SUB>axSUB>TD><TD>TD><TD>C3-H<SUB>axSUB>TD>TR><TR><TD>TD><TD>C5-H<SUB>eqSUB>TD><TD>TD>TR><TR><TD>C5-H<SUB>axSUB>TD><TD>TD><TD>C3-H<SUB>eqSUB>TD>TR><TR><TD>TD><TD>C4-H<SUB>eqSUB>TD><TD>TD>TR><TR><TD>TD><TD>C4-H<SUB>axSUB>TD><TD>TD>TR>TABLE> b <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>C2-H<SUB>eqSUB>TD><TD>TD>TR><TR><TD>C6-H<SUB>axSUB>TD><TD>TD><TD>C2-H<SUB>axSUB>TD>TR><TR><TD>TD><TD><B>N1B>TD><TD>TD>TR><TR><TD>C6-H<SUB>eqSUB>TD><TD>TD><TD>C3-H<SUB>eqSUB>TD>TR><TR><TD>TD><TD>C5-H<SUB>axSUB>TD><TD>TD>TR><TR><TD>C5-H<SUB>eqSUB>TD><TD>TD><TD>C3-H<SUB>axSUB>TD>TR><TR><TD>TD><TD>C4-H<SUB>axSUB>TD><TD>TD>TR><TR><TD>TD><TD>C4-H<SUB>eqSUB>TD><TD>TD>TR>TABLE> a->b Ring Inversion b->a

Figure 2: Experimental workflow for diastereomer analysis.
Experimental Protocol: High-Resolution ¹H NMR Acquisition

This protocol ensures the acquisition of high-quality data suitable for detailed coupling constant and chemical shift analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified piperidine derivative.

    • Dissolve the sample in 0.5–0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. [2] * Causality: The choice of solvent is critical. Aprotic solvents like CDCl₃ are standard, but protic solvents like CD₃OD or D₂O can influence conformation through hydrogen bonding, especially with N-H or other polar functional groups. [4][5]Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz. Higher fields provide better signal dispersion, simplifying the analysis of complex spectra.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution (line width at half-height <0.5 Hz for a singlet like TMS).

  • 1D ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., d1 = 2-5 seconds) to ensure accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary to improve the signal-to-noise ratio without sacrificing resolution.

    • Carefully phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Analysis:

    • Integrate all signals.

    • Accurately pick all peaks within each multiplet to measure the coupling constants. The difference in Hz between two adjacent lines in a multiplet is the coupling constant.

    • If signals overlap, consider acquiring a 2D COSY spectrum to help delineate the coupling pathways. [2]

Conclusion

The differentiation of piperidine diastereomers is a critical task in chemical and pharmaceutical research. While seemingly complex, a systematic analysis of ¹H NMR spectra provides a robust and reliable solution. By carefully examining the interplay of chemical shifts, which reflect the local electronic environment, and vicinal coupling constants, which report on the precise dihedral geometry of the molecule, chemists can confidently assign the relative stereochemistry. When ambiguity exists, 2D NMR techniques like COSY and NOESY offer definitive, orthogonal data to validate the structural hypothesis. This multi-faceted NMR approach, grounded in the fundamental principles of conformational analysis, is an indispensable tool for navigating the three-dimensional world of piperidine chemistry.

References

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. Conformational analysis of saturated heterocycles. LIV. Conformation of piperidine as determined by paramagnetic shifts in the NMR. Journal of the American Chemical Society. Available from: [Link]

  • Tohma, H., et al. Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ResearchGate. Available from: [Link]

  • Determining Stereochemistry by 1H-NMR Spectroscopy. University of Puget Sound. Available from: [Link]

  • Kamalraj, S., et al. Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry. Available from: [Link]

  • Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Science Publishing. Available from: [Link]

  • Acosta, G., et al. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. Available from: [Link]

  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available from: [Link]

  • Casy, A. F., & Huckstep, M. R. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing. Available from: [Link]

  • Chem Help ASAP. distinguishing isomers by 1H NMR spectroscopy. YouTube. Available from: [Link]

  • Wang, F., et al. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available from: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available from: [Link]

  • Czarnocki, S. J., et al. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules. Available from: [Link]

  • Enders, D., et al. Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine. Organic Letters. Available from: [Link]

  • Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available from: [Link]

  • Foley, D. J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available from: [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. Available from: [Link]

  • Fischer, C., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]

  • Alver, Ö., et al. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available from: [Link]

  • Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. Available from: [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Publishing. Available from: [Link]

  • Changes in the values of 3 J (H,H) coupling constants of derivative 15a... ResearchGate. Available from: [Link]

  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available from: [Link]

  • Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. Available from: [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. Available from: [Link]

  • Wang, M., et al. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available from: [Link]

  • Zou, M. F., et al. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Validation

Comparative Analysis of Piperidine Derivatives in Drug Discovery: Physicochemical Profiling and Metabolic Stability

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry. Its ubiquitous presence is underscored by its inclusion in over 70 U.S.

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry. Its ubiquitous presence is underscored by its inclusion in over 70 U.S. FDA-approved drugs, ranging from antipsychotics like haloperidol to acetylcholinesterase inhibitors like donepezil 1[1]. However, the unsubstituted piperidine ring presents distinct challenges during lead optimization, primarily due to its high basicity (pKa ~10–11) and susceptibility to Cytochrome P450 (CYP)-mediated oxidation.

As a Senior Application Scientist, I approach scaffold optimization not merely as substituting functional groups, but as tuning a multidimensional system. This guide provides an objective, data-driven comparison of piperidine derivatives—specifically contrasting unsubstituted piperidines with piperazines and fluorinated analogs—focusing on how structural modifications dictate pharmacokinetics, target affinity, and safety profiles.

Comparative Physicochemical Profiling

The decision to utilize a standard piperidine, transition to a piperazine, or introduce electron-withdrawing halogens fundamentally alters the molecule's interaction with both therapeutic targets and off-target liabilities (such as the hERG potassium channel).

Piperidine vs. Piperazine

Replacing a methylene unit ( −CH2​− ) in the piperidine ring with a secondary amine ( −NH− ) yields piperazine. This bioisosteric replacement lowers the overall lipophilicity (logD) and introduces a second basic center. While this often improves aqueous solubility, it can drastically impact target binding. For example, in the development of Sigma-1 Receptor (S1R) ligands, the piperidine core is often critical; transitioning from a piperazine to a piperidine core has been shown to increase S1R affinity exponentially (e.g., Ki​ improving from 1531 nM to 3.64 nM) due to the specific protonation state required to form a crucial salt bridge within the binding pocket2[2].

Fluorinated Piperidines

To mitigate the high basicity of unsubstituted piperidines without losing the structural integrity of the six-membered ring, fluorination is a premier strategy. The inductive electron-withdrawing effect of fluorine atoms propagates through the σ -bonds, significantly reducing the pKa of the amine nitrogen. A geminal CF2​ moiety in the β -position can decrease the pKa by 3.9–4.0 units compared to the non-fluorinated analog 3[3].

Quantitative Comparison Table
Scaffold / ModificationTypical pKaRelative Lipophilicity ( Δ clogP)hERG Liability RiskPrimary Metabolic Vulnerability
Unsubstituted Piperidine 10.0 - 11.2BaselineHigh α -carbon oxidation, N-dealkylation
Piperazine Core 9.8 (N1), 5.6 (N4)Lower (-0.8 to -1.2)ModerateN-oxidation, ring opening
4-Fluoro piperidine 9.1 - 9.5Slightly Higher (+0.2)Moderate to LowReduced α -oxidation
3,3-Difluoro piperidine 6.5 - 7.2Higher (+0.5)Low Highly resistant to oxidation

Mechanistic Impact on Metabolic Stability and hERG Liability

Understanding the causality behind these physicochemical shifts is vital for rational drug design.

hERG Mitigation: The hERG channel's inner cavity is lined with aromatic residues (e.g., Tyr652, Phe656) that bind strongly to lipophilic, positively charged amines via cation- π interactions. By lowering the pKa of the piperidine ring below 8.0 (via polyfluorination), the fraction of the protonated species at physiological pH (7.4) is drastically reduced, directly mitigating hERG binding and subsequent cardiotoxicity 3[3].

Metabolic Stability: The piperidine moiety is a primary site for CYP-mediated mono- and multi-oxidative metabolism, typically occurring at the α -carbons adjacent to the nitrogen4[4]. Introducing chiral methyl groups or fluorine atoms at these positions creates steric hindrance and electronic deactivation, blocking the initial degradative reactions.

G Root Piperidine Scaffold Mod1 Fluorination (e.g., 4-F) Root->Mod1 Mod2 Chiral Substitution Root->Mod2 Mod3 Piperazine Core Root->Mod3 Effect1 Decreased pKa Reduced hERG Liability Mod1->Effect1 Effect2 Steric Hindrance Improved Metabolic Stability Mod2->Effect2 Effect3 Altered H-bonding Lower Lipophilicity Mod3->Effect3

Impact of structural modifications on piperidine physicochemical properties.

Experimental Methodology: Self-Validating Liver Microsomal Stability Assay

To objectively evaluate the metabolic clearance of novel piperidine derivatives, we employ an in vitro liver microsomal stability assay. This protocol is engineered as a self-validating system : it incorporates a minus-NADPH negative control to differentiate true CYP450-mediated metabolism from chemical instability, ensuring high trustworthiness of the generated intrinsic clearance ( CLint​ ) data5[5].

G A 1. Compound Preparation (1 µM in buffer) B 2. Microsome Addition (0.5 mg/mL protein) A->B C 3. Pre-incubation (37°C, 5 min) B->C D 4. Reaction Initiation (Add NADPH) C->D E 5. Quenching & Extraction (Cold Acetonitrile + IS) D->E F 6. LC-MS/MS Analysis (Calculate t1/2 & Clint) E->F

Workflow for the self-validating in vitro liver microsomal stability assay.

Step-by-Step Protocol & Causality
  • System Preparation: Prepare a 1 µM solution of the piperidine derivative in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining the substrate concentration at 1 µM ensures it remains well below the Michaelis constant ( Km​ ) for most CYP enzymes, which is a strict requirement for accurate first-order kinetic calculations.

  • Microsome Addition: Add mixed-gender human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: This specific concentration provides robust enzymatic activity while preventing excessive non-specific protein binding, which could artificially sequester highly lipophilic piperidines and skew clearance rates.

  • Pre-incubation & Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures all components reach physiological temperature prior to initiation, preventing kinetic lag phases that distort early time-point data.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-generating system (NADP+, glucose 6-phosphate, glucose 6-phosphate dehydrogenase, and MgCl2​ ).

    • Causality: CYP450 enzymes require NADPH as a continuous electron donor. A regenerating system prevents cofactor depletion over the 60-to-240-minute assay duration.

  • Time-Course Quenching: At predetermined intervals (e.g., 0, 15, 30, 60 minutes), transfer aliquots into 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: Cold organic solvent instantly denatures proteins, halting enzymatic activity. The IS corrects for matrix effects and volumetric inconsistencies during subsequent LC-MS/MS analysis.

  • Minus-NADPH Control (Self-Validation): Run a parallel incubation replacing the NADPH system with buffer.

    • Causality: If substrate depletion occurs in this control, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., amidases), invalidating standard CLint​ assumptions.

References

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Source: Der Pharma Chemica URL
  • 1-(2-Piperazin-1-ylphenyl)
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP)
  • Source: PMC (PubMed Central)

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Comparative

Comparative Guide: Analytical Methods for Pharmaceutical Determination in Aqueous Samples

Executive Summary The detection of pharmaceutical and personal care products (PPCPs) in aqueous environments—ranging from wastewater effluents to drinking water—presents a formidable analytical challenge. These biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of pharmaceutical and personal care products (PPCPs) in aqueous environments—ranging from wastewater effluents to drinking water—presents a formidable analytical challenge. These biologically active compounds exist at trace concentrations (ng/L to µg/L) and exhibit vast structural and physicochemical diversity[1].

As analytical scientists, we cannot rely on a "one-size-fits-all" approach. Method selection must be a calculated decision driven by the analyte’s polarity, thermal stability, and the complexity of the sample matrix. This guide provides an objective, mechanistic comparison of the three primary analytical modalities: LC-MS/MS , GC-MS , and HPLC-UV/DAD , complete with self-validating experimental protocols.

MethodLogic Start Target Pharmaceutical in Aqueous Matrix Polarity Is the compound highly polar or thermally labile? Start->Polarity Conc Expected Concentration? Polarity->Conc No (Volatile/Non-polar) LCMS LC-MS/MS (Gold Standard) Polarity->LCMS Yes Deriv Amenable to Derivatization? Conc->Deriv Trace (ng/L) HPLCUV HPLC-UV/DAD (High Conc. Screening) Conc->HPLCUV > µg/L to mg/L Deriv->LCMS No GCMS GC-MS (Requires Derivatization) Deriv->GCMS Yes

Analytical Method Selection Logic for Aqueous Pharmaceuticals

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Mechanistic Insights

Modern pharmaceuticals are intentionally designed with high polarity to ensure human bioavailability. Consequently,2 for environmental aqueous analysis[2]. It directly accommodates polar, non-volatile, and thermally labile compounds without the need for complex chemical derivatization[3].

Operating a triple quadrupole in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. However, Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression). Co-eluting humic acids and organic matter from wastewater compete with the target analytes for charge on the surface of ESI droplets, artificially lowering the detected signal[4].

Self-Validating Protocol: Isotope-Dilution SPE-LC-MS/MS

To establish a self-validating system that mathematically cancels out both extraction losses and ESI ion suppression, we utilize an isotope-dilution approach.

  • Sample Preparation & Isotope Spiking: Filter 500 mL of the aqueous sample through a 0.45 µm glass fiber filter. Critical Step: Spike the sample with 50 ng/L of an isotopically labeled internal standard (ILIS) mixture (e.g., Deuterated or 13C -labeled analogs of the target drugs).

  • Solid-Phase Extraction (SPE): Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge with 5 mL methanol followed by 5 mL LC-MS grade water. Load the sample at a flow rate of 5 mL/min.

  • Washing & Elution: Wash interferences with 5% methanol in water. Elute the retained pharmaceuticals with 5 mL of pure methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 39°C to prevent thermal degradation[5]. Reconstitute in 1 mL of the initial LC mobile phase.

  • Analysis: Inject onto a C18 reversed-phase column. Quantify using the peak area ratio of the Analyte to the ILIS.

SPE_LCMS Sample Aqueous Sample + Isotope Spike Filter Filtration (0.45 µm) Sample->Filter SPE SPE Load & Wash (HLB Cartridge) Filter->SPE Elution Elution & N2 Dry (39°C) SPE->Elution Recon Reconstitution (Mobile Phase) Elution->Recon LCMS LC-MS/MS (MRM Mode) Recon->LCMS

Self-Validating SPE-LC-MS/MS Workflow utilizing Isotope Dilution

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Mechanistic Insights

GC-MS provides unmatched chromatographic resolution and benefits from extensive, standardized Electron Impact (EI) spectral libraries, making it highly valuable for non-targeted screening of unknown pharmaceutical metabolites. However, because most aqueous pharmaceuticals are polar, 4 (e.g., silylation) to increase volatility and thermal stability before injection[4].

The causality behind GC-MS failures often lies in moisture. Derivatization reagents like BSTFA react aggressively with water to form TMS-OH, depleting the reagent and leaving the target analytes unreacted.

Self-Validating Protocol: Anhydrous Derivatization & GC-MS
  • Extraction & Strict Drying: Perform SPE as described above. Critical Step: Dry the SPE cartridge under a high vacuum for at least 30 minutes prior to elution to remove all residual water.

  • Elution: Elute with a highly volatile, non-aqueous solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate to absolute dryness. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS. Incubate at 70°C for 30 minutes to convert polar hydroxyl and amine groups into volatile TMS ethers/amines.

  • Validation: Always run a procedural blank alongside the samples to ensure the derivatization reagents have not introduced siloxane artifacts that mimic target analytes.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Causality & Mechanistic Insights

While MS-based methods dominate trace environmental analysis (ng/L), HPLC coupled with Diode-Array Detection (DAD) remains highly relevant for pharmaceutical manufacturing effluents or hospital wastewater where concentrations reach the high µg/L to mg/L range. It relies on the intrinsic chromophores of the drugs. While it lacks the extreme sensitivity of MS, it is highly quantitative, immune to ESI ion suppression, and operationally cost-effective.

Self-Validating Protocol: Standard Addition HPLC-UV

Because UV detection is susceptible to spectral interference from co-eluting matrix components, standard calibration curves often fail. We utilize the Method of Standard Addition to self-validate the quantification.

  • Aliquot Preparation: Divide the filtered aqueous sample into four equal aliquots.

  • Spiking: Spike three of the aliquots with known, increasing concentrations of the target pharmaceutical standard. Leave the first aliquot unspiked.

  • Analysis: Inject all four aliquots into the HPLC-UV system.

  • Quantification: Plot the UV absorbance peak area against the spiked concentration. The absolute value of the x-intercept provides the exact concentration of the pharmaceutical in the original sample, perfectly correcting for matrix-induced baseline shifts.

Quantitative Method Comparison

ParameterLC-MS/MSGC-MSHPLC-UV/DAD
Target Analytes Polar, non-volatile, thermally labileNon-polar, volatile, or derivatizableChromophore-containing compounds
Sensitivity (LOD) Sub-ng/L to ng/Lng/Lµg/L to mg/L
Sample Prep SPE (Direct injection possible)SPE + Strict Anhydrous DerivatizationSPE or Direct Injection
Matrix Effects High (Ion suppression in ESI)Low to ModerateHigh (Spectral interference)
Capital Cost Very HighModerateLow
Primary Advantage No derivatization required; highest sensitivity[4].Unmatched resolution; vast EI spectral libraries[6].Cost-effective; robust against ion suppression.

References

  • Analytical methods for tracing pharmaceutical residues in water and wastewater Source: AquaEnergy Expo Knowledge Hub URL
  • Source: HealthRights.mk (Adapted from Fatta et al., 2007)
  • Source: ResearchGate (Ternes, 2001)
  • Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction Source: MDPI Analytical Methods URL
  • Source: BioResources (NC State University)

Sources

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